Isoelemicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOQHQFJOQLQR-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Record name | isoelemicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017541 | |
| Record name | Isoelemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5273-85-8, 487-12-7 | |
| Record name | Isoelemicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoelemicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoelemicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoelemicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoelemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOELEMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260LA114I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoelemicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Isoelemicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoelemicin, a naturally occurring phenylpropanoid. The document details its chemical structure, physicochemical properties, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Structure
This compound, systematically named 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene, is an organic compound classified as a phenylpropanoid.[1][2] Its structure is characterized by a benzene ring substituted with three methoxy groups and a propenyl group.[1] The "(E)" designation indicates a trans configuration of the double bond in the propenyl side chain.[3] this compound is an isomer of elemicin, differing in the position of the double bond in the side chain.[1]
The definitive chemical structure and key identifiers of this compound are provided below:
-
IUPAC Name: 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene[1][3]
-
Canonical SMILES: CC=CC1=CC(=C(C(=C1)OC)OC)OC[1]
-
InChI Key: RRXOQHQFJOQLQR-AATRIKPKSA-N[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its detection, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [3][4][5] |
| Molecular Weight | 208.25 g/mol | [3][5] |
| Appearance | Oil | [1] |
| Boiling Point | 306.00 to 307.00 °C at 760.00 mm Hg (estimated) | [4] |
| Flash Point | 215.00 °F (102.20 °C) (estimated) | [4] |
| Vapor Pressure | 0.001400 mmHg at 25.00 °C (estimated) | [4] |
| Water Solubility | 155.4 mg/L at 25 °C (estimated) | [4] |
| logP (o/w) | 2.810 (estimated) | [4] |
| ¹³C NMR Spectroscopy | Data available | [3] |
| Mass Spectrometry | GC-MS data available | [3] |
Biological Activities and Potential Applications
This compound has been identified in various plant species, including Perilla frutescens and Mitrephora maingayi.[1][3] It has demonstrated a range of biological activities that are of interest to researchers in drug discovery and development.
-
Antimicrobial Properties: Studies have indicated that this compound possesses antibacterial and antifungal properties.[1] It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger.[1]
-
Antioxidant Activity: The compound has been investigated for its capacity to scavenge free radicals, suggesting potential as an antioxidant agent.[1]
-
Psychoactive Effects: Due to its structural similarity to other phenylpropanoids like myristicin, there is ongoing research into the potential psychoactive properties of this compound, which may involve interactions with serotonin receptors.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a representative methodology for the evaluation of the antimicrobial activity of this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strain (e.g., E. coli, S. aureus, C. albicans) in an appropriate broth medium until it reaches the mid-logarithmic phase of growth. Adjust the culture to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[6]
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution with the appropriate broth medium to achieve a range of concentrations.[6]
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.[6] Include positive controls (broth with inoculum, no this compound) and negative controls (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[6]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and biological evaluation of a natural product like this compound.
Caption: A generalized workflow for the isolation, identification, and biological screening of this compound.
References
- 1. Buy this compound | 5273-85-8 [smolecule.com]
- 2. foodb.ca [foodb.ca]
- 3. This compound | C12H16O3 | CID 5318557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 487-12-7 [thegoodscentscompany.com]
- 5. 1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene | C12H16O3 | CID 78932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Occurrence and Biosynthesis of Isoelemicin in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoelemicin, a phenylpropene compound, is a naturally occurring aromatic ether that has garnered interest within the scientific community for its potential pharmacological activities. As a structural isomer of elemicin, it is often found in complex mixtures of essential oils and plant extracts. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, and biosynthesis of this compound in plants. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Occurrence of this compound
This compound is found in a variety of plant species, often co-occurring with its isomer, elemicin. The presence and concentration of this compound can be influenced by the plant's genetic makeup, geographical location, and the specific part of the plant being analyzed.
Primary Plant Sources:
-
Myristica fragrans (Nutmeg): The seed and mace of nutmeg are well-documented sources of this compound. It is a significant component of nutmeg's essential oil and extracts.
-
Daucus carota (Carrot): The biosynthesis of this compound has been specifically studied in carrot, particularly in its leaves. Various subspecies of Daucus carota have been shown to produce essential oils containing this compound.
While this compound is definitively identified in the above species, it is likely present in other plants that are known to contain elemicin, given their close biosynthetic relationship. These include plants from the Apiaceae, Myristicaceae, and Lamiaceae families.
Quantitative Data
The concentration of this compound in plant materials can vary significantly. The following table summarizes available quantitative data for this compound and the closely related elemicin in select plant sources.
| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |
| Myristica fragrans | Kernel | This compound | 22 mg (from 17.6 g EtOAc fraction) | HPLC-guided isolation | [1][2][3][4] |
| Myristica fragrans | Seeds | This compound | 62.24% of extract | GC-MS | [5] |
| Daucus carota subsp. maximus | Umbels | Elemicin | 13.1% of essential oil | GC-MS | [6] |
| Daucus carota subsp. maritimus | Umbels | Elemicin | 6.0% of essential oil | GC-MS | [6] |
| Daucus carota ssp. carota | Mature Umbels | Elemicin | 14.8% of essential oil | GC-MS | [7] |
| Daucus carota ssp. carota | Premature Umbels | Elemicin | 10.1% of essential oil | GC-MS | [7] |
Experimental Protocols
Extraction and Isolation of this compound from Myristica fragrans
This protocol is adapted from an HPLC-guided isolation procedure and is suitable for obtaining pure this compound for further studies.
a. Extraction:
-
Grind whole nutmeg kernels into a fine powder.
-
Perform a defatting step by extracting the powder with n-hexane.
-
The defatted powder is then subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
b. Fractionation:
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
The ethyl acetate fraction, which is typically rich in phenylpropanoids, is collected and concentrated.
c. Chromatographic Isolation:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing this compound are pooled and further purified using preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase, such as a gradient of methanol and water, to yield pure this compound.[1][2][3][4]
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantitative analysis of this compound in essential oils or plant extracts. Method validation is crucial for accurate quantification.
a. Sample Preparation:
-
For essential oils, dilute the sample in a suitable solvent such as hexane or ethyl acetate to a concentration within the calibration range.
-
For plant extracts, perform a solvent extraction (e.g., with dichloromethane or hexane) followed by filtration and dilution.
-
Add an appropriate internal standard (e.g., n-alkane of a specific chain length) to both the calibration standards and the samples for improved accuracy.
b. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 60-70°C, followed by a temperature ramp (e.g., 3-10°C/min) to a final temperature of 240-280°C.
-
Injector: Split/splitless injector, with the injector temperature set to 250-280°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis, targeting characteristic ions of this compound.
-
Quantification: Generate a calibration curve using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Biosynthesis of this compound
This compound belongs to the phenylpropanoid class of secondary metabolites. Its biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. The specific biosynthetic steps leading to this compound have been elucidated, particularly in Daucus carota.
The pathway involves the general phenylpropanoid pathway, leading to the formation of coniferyl alcohol. From this key intermediate, the pathway branches to produce various phenylpropenes, including this compound.
Experimental Workflow for Phenylpropanoid Analysis
The following diagram illustrates a general workflow for the extraction and analysis of phenylpropanoids, including this compound, from plant material.
Biosynthetic Pathway of this compound
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from L-phenylalanine.
Pathway Enzymes: PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; C3H: p-Coumarate 3-hydroxylase; COMT: Caffeic acid O-methyltransferase; 4CL: 4-Coumarate-CoA ligase; CCR: Cinnamoyl-CoA reductase; CAD: Cinnamyl alcohol dehydrogenase; OMT: O-methyltransferase; DcMIS: Daucus carota 5-methoxy isoeugenol synthase.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence and biosynthesis of this compound in plants. The quantitative data, experimental protocols, and biosynthetic pathway information presented herein are intended to facilitate further research into the pharmacological properties and potential applications of this intriguing natural product. The continued exploration of plant biodiversity, coupled with advanced analytical and molecular techniques, will undoubtedly uncover more sources and a deeper understanding of the biological roles of this compound and related phenylpropenes.
References
- 1. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Phenylpropanoid Biosynthesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. areme.co.jp [areme.co.jp]
The Biosynthetic Pathway of Isoelemicin in Perilla frutescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of isoelemicin, a phenylpropanoid found in Perilla frutescens. Phenylpropanoids are a diverse class of secondary metabolites in plants, and this compound, along with its isomers and related compounds, contributes to the characteristic aroma and potential pharmacological activities of this plant. This document outlines the putative enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides a visual representation of the biosynthetic pathway.
The Phenylpropanoid Pathway: A Foundation for this compound Biosynthesis
The biosynthesis of this compound in Perilla frutescens originates from the well-established phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. This core pathway generates a variety of hydroxycinnamic acids that serve as precursors for a vast array of secondary metabolites, including flavonoids, lignins, and the phenylpropenes, to which this compound belongs.[1][2]
The initial steps of the general phenylpropanoid pathway are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway branches towards the synthesis of various monolignols, which are the direct precursors to phenylpropenes like this compound.
Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated specifically in Perilla frutescens, a putative pathway can be constructed based on known enzymatic reactions in the phenylpropanoid pathway of other plant species and the chemical structure of this compound. The pathway from feruloyl-CoA, a key intermediate, is proposed as follows:
-
Reduction to Coniferyl Aldehyde: Feruloyl-CoA is reduced to coniferyl aldehyde. This reaction is typically catalyzed by a cinnamoyl-CoA reductase (CCR) .
-
Reduction to Coniferyl Alcohol: Coniferyl aldehyde is further reduced to coniferyl alcohol by a cinnamyl alcohol dehydrogenase (CAD) .
-
Formation of the Allylphenol Chain: The conversion of coniferyl alcohol to eugenol, an allylphenol, is catalyzed by a eugenol synthase (EGS) . This enzyme is part of a family of reductases that act on the propenyl side chain.
-
Methylation to Methyleugenol: The 4-hydroxyl group of eugenol is methylated to form methyleugenol. This reaction is catalyzed by a specific O-methyltransferase (OMT) , likely a eugenol O-methyltransferase (EOMT) .
-
Hydroxylation of Methyleugenol: A hydroxylation reaction occurs at the 3-position of the benzene ring of methyleugenol. This step is likely catalyzed by a cytochrome P450 monooxygenase.
-
Methylation to Elemicin: The newly introduced hydroxyl group is then methylated to form elemicin. This reaction is catalyzed by another specific O-methyltransferase .
-
Isomerization to this compound: The final step is the isomerization of the allyl-benzene (elemicin) to a propenyl-benzene (this compound). This double bond migration is likely catalyzed by an isomerase .
The following diagram illustrates this putative biosynthetic pathway.
Quantitative Data
Quantitative analysis of this compound and related phenylpropanoids in Perilla frutescens is primarily performed using gas chromatography-mass spectrometry (GC-MS). The concentration of these compounds can vary significantly depending on the plant chemotype, geographical origin, and developmental stage. While specific data for this compound is often grouped with other phenylpropanoids, some studies provide insights into their relative abundance.
| Compound | Plant Part | Concentration Range (% of Essential Oil) | Analytical Method | Reference |
| Elemicin | Leaves | 0.1 - 28.8% | GC-MS | [3] |
| Myristicin | Leaves | 0.1 - 43.9% | GC-MS | [3] |
| This compound | Leaves | Not explicitly quantified in most public studies, but detected. | GC-MS | [1] |
It is important to note that the chemical profile of Perilla frutescens essential oil is highly variable. Different chemotypes can be rich in other compounds like perillaldehyde or perilla ketone, with lower concentrations of phenylpropanoids.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the genes encoding the enzymes in the putative this compound biosynthetic pathway from Perilla frutescens.
Methodology: Homology-based Cloning and Transcriptome Analysis
-
RNA Extraction: Total RNA is extracted from young leaves of Perilla frutescens using a commercial kit or a CTAB-based method. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known enzymes (e.g., OMTs, CCRs, CADs, EGSs) from other plant species. PCR is performed on the Perilla frutescens cDNA to amplify fragments of the target genes.
-
RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequences are obtained using 5' and 3' RACE protocols with gene-specific primers designed from the sequences of the PCR fragments.
-
Transcriptome Sequencing (RNA-Seq): For a more comprehensive approach, RNA-Seq of tissues with high phenylpropanoid content can be performed. The resulting transcriptome is assembled, and candidate genes are identified by sequence similarity to known biosynthetic genes.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce active enzymes for in vitro characterization.
Methodology: Expression in Escherichia coli
-
Vector Construction: The full-length coding sequences of the candidate genes are cloned into an expression vector, such as pET-28a(+) or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation and Expression: The expression constructs are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins).
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the substrate specificity and kinetic parameters of the recombinant enzymes.
Methodology: O-Methyltransferase (OMT) Assay Example
-
Reaction Mixture: A typical reaction mixture (total volume of 100 µL) contains:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
100 µM substrate (e.g., eugenol, 3-hydroxy-methyleugenol)
-
100 µM S-adenosyl-L-methionine (SAM) as the methyl donor
-
1-5 µg of purified recombinant OMT
-
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the organic phase containing the methylated product is collected.
-
Product Analysis: The extracted product is analyzed by GC-MS. The identity of the product is confirmed by comparison of its mass spectrum and retention time with an authentic standard.
-
Kinetic Analysis: To determine the Km and Vmax values, the assay is performed with varying substrate concentrations while keeping the concentration of the other substrate (SAM) saturating. The data are then fitted to the Michaelis-Menten equation.
Quantification of this compound by GC-MS
Objective: To determine the concentration of this compound in Perilla frutescens tissues.
Methodology: Gas Chromatography-Mass Spectrometry
-
Sample Preparation: Essential oil is extracted from fresh or dried leaves by hydrodistillation or steam distillation. A known amount of the essential oil is dissolved in a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., n-alkane series).
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Compound Identification: Compounds are identified by comparing their mass spectra with those in the NIST library and by comparing their retention indices with literature values.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with an authentic this compound standard.
Logical Workflow for Pathway Elucidation
The following diagram outlines the logical workflow for the complete elucidation of the this compound biosynthetic pathway in Perilla frutescens.
Conclusion and Future Directions
The biosynthesis of this compound in Perilla frutescens is a multi-step enzymatic process originating from the general phenylpropanoid pathway. While a putative pathway can be proposed, further research is required for its complete validation. Key areas for future investigation include:
-
Functional Characterization of Enzymes: The definitive identification and characterization of the specific O-methyltransferases, reductases, and isomerase involved in the final steps of this compound biosynthesis in Perilla frutescens.
-
Regulatory Mechanisms: Understanding the transcriptional regulation of the this compound biosynthetic pathway, including the identification of key transcription factors that control the expression of the biosynthetic genes.
-
Metabolic Engineering: The potential for metabolic engineering of Perilla frutescens or microbial systems to enhance the production of this compound for pharmaceutical or other applications.
This guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the biosynthesis of this compound in Perilla frutescens. The outlined methodologies and the proposed pathway offer a roadmap for future research in this area.
References
- 1. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isoelemicin vs. Elemicin: A Comprehensive Structural and Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoelemicin and elemicin are naturally occurring phenylpropenes found in a variety of plants, most notably in the essential oils of nutmeg (Myristica fragrans) and mace. As structural isomers, they share the same molecular formula but differ in the position of a double bond within their propenyl side chain. This subtle structural variation gives rise to distinct chemical and potentially biological properties, making a comparative analysis essential for researchers in fields ranging from natural product chemistry to pharmacology and toxicology. This technical guide provides an in-depth comparison of this compound and elemicin, covering their structural and chemical differences, spectroscopic properties, synthesis and isolation, metabolic pathways, and biological activities.
Structural and Chemical Differences
The core structural difference between this compound and elemicin lies in the location of the double bond in the three-carbon side chain attached to the 1,2,3-trimethoxybenzene ring. Elemicin possesses a terminal double bond (prop-2-en-1-yl), making it an allylbenzene. In contrast, this compound has an internal double bond (prop-1-en-1-yl), classifying it as a propenylbenzene. This difference in the double bond position, a form of regioisomerism, influences the molecule's overall geometry and electronic distribution, which in turn affects its physical, chemical, and biological properties.
This compound can exist as two geometric isomers, (E)-isoelemicin (trans) and (Z)-isoelemicin (cis), due to the restricted rotation around the internal double bond. The (E)-isomer is generally the more stable and more commonly occurring form.
Table 1: Physicochemical Properties of this compound and Elemicin
| Property | This compound | Elemicin |
| IUPAC Name | 1,2,3-trimethoxy-5-(prop-1-en-1-yl)benzene | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol |
| CAS Number | 5273-85-8 ((E)-isomer) | 487-11-6 |
| Appearance | Colorless to pale straw-colored viscous liquid | Colorless to pale yellow liquid |
| Boiling Point | 306-307 °C at 760 mmHg (estimated) | 152-156 °C at 17 mmHg |
| Density | Not available | 1.07 g/cm³[1] |
| logP (o/w) | 2.810 (estimated) | 2.5 |
| Solubility | Soluble in alcohol; Insoluble in water | Soluble in chloroform and ethyl acetate; Practically insoluble in water |
Spectroscopic Data
The structural isomerism of this compound and elemicin is clearly distinguishable by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Position | This compound ¹H NMR (δ ppm) | This compound ¹³C NMR (δ ppm) | Elemicin ¹H NMR (δ ppm) | Elemicin ¹³C NMR (δ ppm) |
| 1 | - | 137.9 | - | 137.5 |
| 2 | - | 153.2 | - | 153.3 |
| 3 | - | 133.5 | - | 133.5 |
| 4 | 6.59 (s) | 105.7 | 6.38 (s) | 105.7 |
| 5 | - | 153.2 | - | 153.3 |
| 6 | 6.59 (s) | 105.7 | 6.38 (s) | 105.7 |
| 1' | 6.34 (d, J=15.7 Hz) | 130.9 | 5.96 (m) | 137.2 |
| 2' | 6.09 (dq, J=15.7, 6.4 Hz) | 125.5 | 5.08 (m) | 115.6 |
| 3' | 1.85 (dd, J=6.4, 1.6 Hz) | 18.4 | 3.33 (d, J=6.7 Hz) | 40.2 |
| -OCH₃ (at C2, C6) | 3.86 (s, 6H) | 56.1 | 3.84 (s, 6H) | 56.1 |
| -OCH₃ (at C4) | 3.82 (s, 3H) | 60.8 | 3.82 (s, 3H) | 60.8 |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical reported values.
Experimental Protocols
Synthesis
Synthesis of Elemicin from Syringol
Elemicin can be synthesized from syringol and allyl bromide through a Williamson ether synthesis followed by a Claisen rearrangement.[2] A detailed protocol is as follows:
-
Williamson Ether Synthesis: Syringol is reacted with allyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the allyl ether of syringol. The reaction mixture is typically refluxed for several hours.
-
Claisen Rearrangement: The resulting allyl ether is heated to induce a Claisen rearrangement. Due to the methoxy groups at both ortho positions of the syringol ether, the allyl group migrates to the para position, yielding elemicin with high regioselectivity. The rearrangement is often carried out at high temperatures, sometimes in a high-boiling solvent.
-
Purification: The crude product is then purified, for example, by vacuum distillation, to yield pure elemicin.
Synthesis of this compound from Elemicin
This compound can be prepared by the isomerization of elemicin. This is typically achieved by heating elemicin in the presence of a strong base.
-
Isomerization: Elemicin is dissolved in an alcoholic solution of a strong base, such as potassium hydroxide.
-
Reflux: The mixture is refluxed for a period of time to allow the migration of the double bond from the terminal to the internal position.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the resulting this compound is purified, for example, by vacuum distillation or chromatography.
Isolation from Natural Sources (Nutmeg)
A reproducible HPLC-guided method for the isolation of elemicin and this compound from nutmeg has been described.[3][4][5]
-
Extraction: Powdered nutmeg kernels are extracted with methanol. The methanol extract is then partitioned between n-hexane and 90% methanol. The methanolic layer is further extracted with ethyl acetate.
-
Fractionation: The ethyl acetate fraction, which is rich in phenylpropanoids, is subjected to medium pressure liquid chromatography (MPLC) on a silica gel column, eluting with a gradient of ethyl acetate in hexane.
-
Purification: Fractions containing elemicin and this compound, as identified by TLC and HPLC, are further purified by preparative HPLC on a C18 column using a mobile phase such as acetonitrile and water to yield the pure compounds.[3][4]
Metabolic Pathways
Both elemicin and this compound are metabolized in vivo, primarily in the liver, through similar pathways. The main routes of metabolism are the cinnamoyl pathway and the epoxide-diol pathway. However, the major metabolites differ between the two isomers.
For elemicin, a significant metabolic pathway involves 1'-hydroxylation by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4) to form the reactive metabolite 1'-hydroxyelemicin. This intermediate can then be conjugated with cysteine and N-acetylcysteine (NAC).
Biological Activities and Signaling Pathways
Genotoxicity
The genotoxic potential of elemicin has been investigated. In an in vitro micronucleus assay using V79 cells, elemicin induced a weak but statistically significant increase in micronuclei formation at concentrations of 100 µM and 500 µM in the absence of an external metabolic activation system (S9 mix).
Experimental Protocol: In Vitro Micronucleus Assay
A general protocol for the in vitro micronucleus assay is as follows:[2][6][7]
-
Cell Culture: A suitable cell line (e.g., CHO, V79, or human lymphocytes) is cultured under standard conditions.
-
Treatment: Cells are exposed to various concentrations of the test compound (this compound or elemicin), along with positive and negative controls, for a defined period (e.g., 3-24 hours). The assay is typically performed with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) is scored under a microscope.
-
Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Interaction with 5-HT2A Receptors
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.
Conclusion
This compound and elemicin, while structurally very similar, exhibit distinct chemical properties that can be readily differentiated by spectroscopic techniques. Their primary structural difference, the position of the propenyl double bond, also influences their metabolism and may lead to variations in their biological activity profiles. While elemicin has been more extensively studied, particularly regarding its potential psychoactive and genotoxic effects, further research is needed to fully elucidate and compare the pharmacological and toxicological profiles of both isomers. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working with these fascinating natural products.
References
- 1. Elemicin | 487-11-6 | FE22655 | Biosynth [biosynth.com]
- 2. criver.com [criver.com]
- 3. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Isoelemicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of isoelemicin, a naturally occurring phenylpropanoid. The document details its structural and physicochemical characteristics, outlines experimental protocols for its isolation and analysis, and explores its potential biological activities through common signaling pathways.
Physical and Chemical Properties of this compound
This compound, with the IUPAC name 1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene, is a key aromatic compound found in various plant species. Its physical and chemical properties are summarized in the table below, providing a foundational dataset for research and development applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 5273-85-8 | [1] |
| Appearance | Not explicitly stated, but likely an oil or crystalline solid | |
| Boiling Point | 306.00 to 307.00 °C @ 760.00 mm Hg (estimated) | |
| Melting Point | Not available | |
| Solubility | Soluble in alcohol. Water solubility is estimated at 155.4 mg/L @ 25 °C. | |
| Density | 1.073 g/cm³ @ 20 °C (estimated) | |
| Vapor Pressure | 0.001400 mmHg @ 25.00 °C (estimated) | |
| logP (Octanol/Water) | 2.810 (estimated) | |
| Refractive Index | 1.5216 | [2] |
| Specific Gravity | 1.023 g/cc | [2] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and characterization of this compound from natural sources, primarily essential oils.
Objective: To isolate this compound from the essential oil of a plant source known to contain this compound, such as Asarum species.
Materials and Reagents:
-
Plant material (e.g., dried and powdered roots of Asarum cordifolium or Asarum sieboldii)[3][4]
-
Deionized water
-
Anhydrous sodium sulfate
-
Organic solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol) of analytical grade
-
Silica gel (for column chromatography)
-
Pre-coated TLC plates (silica gel 60 F254)
Equipment:
-
Steam distillation apparatus[3]
-
Rotary evaporator
-
Glass column for chromatography
-
Fraction collector
-
UV lamp for TLC visualization
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Essential Oil Extraction:
-
Preliminary Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
A small aliquot of the essential oil is diluted in a suitable solvent (e.g., ethyl acetate) and analyzed by GC-MS to confirm the presence and estimate the relative abundance of this compound.[3][4]
-
The GC is equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to separate the components of the essential oil.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific m/z range (e.g., 40-550 amu).
-
Identification of this compound is achieved by comparing the retention time and mass spectrum with reference data from spectral libraries (e.g., NIST).
-
-
Fractionation by Column Chromatography:
-
The crude essential oil is subjected to column chromatography on silica gel.[2]
-
The column is packed with silica gel in a non-polar solvent like n-hexane.
-
The essential oil is loaded onto the column and eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.[2]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Fractions containing compounds with similar Rf values to the expected this compound are pooled together.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The pooled fractions from column chromatography are further purified by preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
-
The elution can be isocratic or a gradient, and the effluent is monitored by a UV detector at an appropriate wavelength.
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.
-
Objective: To confirm the structure and purity of the isolated this compound using various spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 or 500 MHz).
-
Expected ¹H NMR Data: The proton NMR spectrum is expected to show signals corresponding to the methoxy groups, the aromatic protons, and the protons of the propenyl side chain. The coupling constants of the vinylic protons will confirm the (E)-configuration of the double bond.
-
Expected ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the carbons of the propenyl group.
2.2.2. Mass Spectrometry (MS)
-
Sample Preparation: The purified compound is dissolved in a suitable solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is performed to determine the exact mass of the molecular ion.
-
Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₆O₃, m/z 208.1099). The fragmentation pattern can provide further structural information.[1]
2.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be recorded on a neat sample (if liquid) between KBr plates or as a KBr pellet (if solid).
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer.
-
Expected Data: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring and the alkenyl group, and C-O stretching of the methoxy groups.
Signaling Pathways and Biological Activity
While specific studies on the signaling pathways directly modulated by this compound are limited, its structural similarity to other anti-inflammatory phenylpropanoids suggests potential mechanisms of action. Many plant-derived compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Putative anti-inflammatory mechanism of this compound.
The following diagram outlines a typical workflow to investigate the anti-inflammatory effects of this compound.
Caption: Workflow for anti-inflammatory activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Activities of Isoelemicin: A Technical Whitepaper for Researchers
Disclaimer: This document provides a technical overview of the potential pharmacological activities of isoelemicin. As of the date of this publication, direct experimental data on the bioactivities of this compound is limited in publicly available scientific literature. The information presented herein is largely based on the known activities of structurally related phenylpropanoid compounds. This whitepaper is intended for research, scientific, and drug development professionals and should be used as a guide for potential future research directions.
Executive Summary
This compound, a phenylpropanoid found in various aromatic and medicinal plants, represents a promising yet underexplored molecule in pharmacology.[1] Phenylpropanoids as a class are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This technical guide synthesizes the available information on compounds structurally related to this compound to project its potential pharmacological activities. It provides a foundation for future research by detailing relevant experimental protocols and outlining potential mechanisms of action, with a focus on key signaling pathways such as NF-κB and MAPK. All quantitative data for related compounds is presented in structured tables to facilitate comparative analysis.
Introduction to this compound
This compound (1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene) is a natural organic compound belonging to the phenylpropanoid class. These compounds are synthesized by plants via the shikimate and phenylpropanoid pathways and serve various ecological functions.[4] The pharmacological interest in phenylpropanoids stems from their diverse and potent biological effects, which are attributed to their specific chemical structures.[1][5] This guide explores the therapeutic potential of this compound by examining the established activities of its chemical relatives.
Potential Anticancer Activities
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of several phenylpropanoids against different human cancer cell lines. This data suggests that this compound may exhibit similar cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Lawsone | Human Malignant Melanoma (A375) | 52.73 | [6] |
| Lawsone | Human Caucasian Malignant Melanoma (G361) | 21.25 | [6] |
| Berberine | Human Malignant Melanoma (A375) | > 200 | [6] |
| Berberine | Human Caucasian Malignant Melanoma (G361) | Moderate | [6] |
| Palmatine | Human Malignant Melanoma (A375) | Weak (>200) | [6] |
| Palmatine | Human Caucasian Malignant Melanoma (G361) | Moderate | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and is widely used to measure the cytotoxic effects of a compound.[4][7]
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.[7]
Potential Signaling Pathways in Anticancer Activity
Many phenylpropanoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of these cellular processes.
References
- 1. scispace.com [scispace.com]
- 2. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoids as naturally occurring antioxidants: From plant defense to human health | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thyme: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. idexx.dk [idexx.dk]
The Enigmatic Phenylpropanoid: A Technical Guide to the Historical Discovery and Isolation of Isoelemicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoelemicin, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its structural similarity to other bioactive compounds. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, offering a detailed examination of the experimental protocols that have been instrumental in its characterization. Quantitative data from various analytical techniques are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Historical Discovery and Context
The history of this compound is intrinsically linked to the study of essential oils, particularly from nutmeg (Myristica fragrans) and elemi (Canarium luzonicum). While a singular "discovery" paper for this compound is not readily apparent in the historical record, its identification emerged from the broader chemical investigation of these natural sources in the late 19th and early 20th centuries. Early chemists focused on isolating and characterizing the primary constituents of these oils.
Elemicin, a closely related isomer, was one of the first of this structural class to be isolated and described. The subsequent, more detailed analyses of the essential oil fractions, aided by advancements in analytical techniques, led to the identification of this compound as a distinct, co-occurring compound. The work of pioneering chemists in the field of natural products laid the groundwork for distinguishing between the allylic (elemicin) and propenylic (this compound) isomers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 1,2,3-trimethoxy-5-(prop-1-en-1-yl)benzene |
| CAS Number | 5273-85-8 |
| Appearance | Oily liquid |
| Boiling Point | 153-156 °C at 10 mmHg |
Experimental Protocols for Isolation and Characterization
The isolation and purification of this compound from natural sources typically involve a multi-step process combining extraction, fractionation, and chromatography.
Extraction of Essential Oil from Plant Material
A common starting point for the isolation of this compound is the extraction of essential oil from plant sources known to contain the compound, such as nutmeg or Cymbopogon flexuosus.
Methodology: Steam Distillation
-
Preparation of Plant Material: The dried plant material (e.g., powdered nutmeg kernels, dried lemongrass leaves) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still pot containing the plant material, a condenser, and a collection flask (florentine flask or separatory funnel).
-
Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Separation: The condensed mixture of water and essential oil is collected. Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.
-
Drying: The collected essential oil is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.
Isolation of this compound by Column Chromatography
Following the extraction of the essential oil, column chromatography is a standard technique for separating individual components.
Methodology: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a uniform slurry and remove air bubbles.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: Eluted fractions are collected sequentially in separate tubes.
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.
The general workflow for the isolation of this compound is depicted in the following diagram:
Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of this compound in essential oil samples.
GC-MS Analysis of Cymbopogon flexuosus Essential Oil
Several studies have reported the quantitative analysis of this compound in the essential oil of Cymbopogon flexuosus. The relative abundance of this compound can vary depending on the geographical origin, cultivation conditions, and extraction method.
| Study Reference | Plant Part | Extraction Method | This compound Content (%) |
| Chemical composition and antioxidant activity of essential oil of Cymbopogon flexuosus[1][2] | Leaves | Hydrodistillation | Not explicitly quantified, but present |
| Detection of new trace constituents in the essential oils of Cymbopogon flexuosus[3] | Leaves | Not specified | Identified as a trace constituent |
Note: Specific quantitative data for this compound in these particular studies was not provided, though its presence was confirmed.
Spectroscopic Characterization
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 6.8 | m | 2H | Aromatic H | |
| ~6.0 - 6.4 | m | 2H | Olefinic H | |
| ~3.8 | s | 9H | Methoxy H | |
| ~1.8 - 1.9 | d | 3H | Methyl H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| ~150 - 155 | Aromatic C-O | |
| ~135 - 140 | Aromatic C-C | |
| ~125 - 130 | Olefinic CH | |
| ~105 - 110 | Aromatic CH | |
| ~55 - 60 | Methoxy C | |
| ~18 - 20 | Methyl C |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1600-1650 | Medium | C=C stretch (aromatic and olefinic) |
| ~1250-1000 | Strong | C-O stretch (aryl ethers) |
| ~965-975 | Strong | =C-H bend (trans-disubstituted alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion |
| 208 | High | [M]⁺ (Molecular ion) |
| 193 | Medium | [M - CH₃]⁺ (Loss of a methyl radical) |
| 177 | Medium | [M - OCH₃]⁺ (Loss of a methoxy radical) |
| 165 | High | [M - C₃H₅]⁺ (Loss of the propenyl side chain) |
The fragmentation pattern can be visualized as follows:
References
Isoelemicin in Plant Secondary Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction: The Role of Phenylpropanoids in Plant Biology
Plants produce a vast and diverse array of chemical compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for basic survival, growth, and development (e.g., carbohydrates, proteins), secondary metabolites mediate the plant's interactions with its environment.[1][2] These compounds are not essential for the plant's immediate survival but are crucial for long-term fitness, defense, and propagation.[1] Major classes of secondary metabolites include terpenes, phenolics, and nitrogen-containing compounds.[2][3][4]
Isoelemicin, a phenylpropanoid, belongs to the phenolic class of secondary metabolites. Phenylpropanoids are synthesized from the aromatic amino acid phenylalanine and form a large family of compounds, including flavonoids, lignins, coumarins, and stilbenes.[5][6] They play critical roles in plant defense against herbivores and pathogens, provide structural support (lignin), protect against UV radiation, and act as signaling molecules.[2][3][7] this compound, specifically, is an isomer of elemicin and is found in the essential oils of various aromatic plants. Its biological activities, including antimicrobial and antioxidant properties, make it a compound of significant interest for research and potential therapeutic applications.[8][9] This guide provides an in-depth overview of this compound's biosynthesis, its physiological roles, and the experimental methodologies used for its study.
Biosynthesis of this compound
The synthesis of this compound is embedded within the broader phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.
2.1 The General Phenylpropanoid Pathway The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to produce cinnamic acid. This is followed by a series of hydroxylation, methylation, and ligation reactions catalyzed by enzymes such as Cinnamate-4-Hydroxylase (C4H) , 4-Coumaroyl-CoA Ligase (4CL) , and various O-methyltransferases (OMTs) to produce a variety of phenylpropanoid precursors.[5][7]
2.2 Specific Pathway to this compound this compound is derived from L-phenylalanine via coniferyl alcohol, a key intermediate in monolignol biosynthesis. The pathway involves sequential methylation steps to form 3,4,5-trimethoxyphenylpropane. The final step is a crucial isomerization reaction that shifts the position of a double bond in the allyl side chain of its precursor, elemicin, to form the more stable propenyl side chain of this compound. This isomerization is believed to be catalyzed by an isomerase enzyme.
Below is a diagram illustrating the biosynthetic route from L-phenylalanine to this compound.
Role in Plant Secondary Metabolism and Ecology
This compound, like many phenylpropanoids, serves primarily as a defense compound. Its accumulation is often triggered by environmental stressors, indicating a role in the plant's adaptive response mechanisms.
-
Antimicrobial and Antifungal Activity: The presence of this compound in essential oils contributes to their observed antimicrobial and antifungal properties.[9] This suggests a direct role in defending the plant against pathogenic bacteria and fungi.
-
Insecticidal and Herbivore Deterrence: Phenylpropanoids are widely recognized for their role in deterring herbivores. The pungent or bitter taste associated with these compounds can act as a feeding deterrent. Some studies on related compounds like elemicin have shown insecticidal activity.[2]
-
Allelopathy: Plants can release secondary metabolites into the soil to inhibit the growth of competing plant species, a phenomenon known as allelopathy. While specific studies on this compound's allelopathic effects are limited, this is a known function for other phenylpropanoids.
-
Stress Response: The biosynthesis of phenylpropanoids is often upregulated in response to both biotic (e.g., pathogen attack) and abiotic stresses (e.g., UV radiation, cold, drought).[7][10][11][12] This suggests that this compound production is part of a general stress response strategy, helping the plant to cope with adverse conditions.
The diagram below illustrates the logical relationship between an environmental trigger and the resulting accumulation of this compound.
Quantitative Data on Related Phenylpropanoids
Direct quantitative data for this compound is sparse in the literature. However, data for its isomer, elemicin, provides a useful proxy for expected concentrations in various plant sources.
| Compound | Plant Source / Food | Part/Type | Concentration / Yield | Reference |
| Elemicin | Cymbopogon khasianus | Essential Oil | ~70% of total oil | [8] |
| Elemicin | Nutmeg, Parsley, Sassafras | Food/Spice | 1.2 - 150 mg/kg | [8] |
| Elemicin | Ocotea aff. O. caparrapi | Branch Bark | 31.3% of essential oil | [8] |
| Elemicin | Myristica fragrans | Essential Oil | MIC of 31.25 µg/mL against E. coli | [8] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The study of this compound involves its extraction from plant material, followed by purification, identification, and quantification.
5.1 Protocol: Extraction and Isolation of this compound
This protocol describes a general method for obtaining a crude extract enriched with this compound, followed by isolation.
1. Sample Preparation:
- Harvest fresh plant material (e.g., leaves, bark).
- Dry the material in a shaded, well-ventilated area or freeze-dry to preserve metabolites.
- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.[13]
2. Solvent Extraction:
- Maceration: Soak the powdered plant material (e.g., 100 g) in a suitable organic solvent (e.g., 500 mL of ethanol or methanol) in an airtight container.[13][14]
- Agitate the mixture periodically for 24-72 hours at room temperature.
- Ultrasonic-Assisted Extraction (UAE): For improved efficiency, place the mixture in an ultrasonic bath for 30-60 minutes. The ultrasound waves disrupt cell walls, enhancing solvent penetration.[15]
3. Filtration and Concentration:
- Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
- Wash the residue with a small amount of fresh solvent to recover any remaining metabolites.
- Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation of thermolabile compounds.
4. Isolation (Chromatography):
- Subject the concentrated crude extract to column chromatography using silica gel as the stationary phase.
- Elute with a gradient of non-polar to polar solvents (e.g., starting with hexane and gradually introducing ethyl acetate).
- Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing this compound.
- Pool the pure fractions and evaporate the solvent to obtain isolated this compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[13]
5.2 Protocol: Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
- Prepare a stock solution of the isolated this compound or the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Create a series of calibration standards of known concentrations using a pure this compound standard.
2. GC-MS Analysis:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode.
- Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 240°C) at a rate of 3-5°C/min.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
3. Data Analysis:
- Identify the this compound peak in the chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
- Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
The following diagram provides a visual workflow for the extraction and analysis process.
Conclusion and Future Directions
This compound is a significant secondary metabolite within the phenylpropanoid family, contributing to the chemical defense arsenal of various plants. Its biosynthesis via the well-established phenylpropanoid pathway and its role in mediating plant-environment interactions highlight the intricate and efficient nature of plant metabolic networks. While its biological activities are promising, particularly its antimicrobial effects, further research is required to fully elucidate its mechanism of action and potential applications in medicine and agriculture.
Future research should focus on:
-
Enzyme Discovery: Identifying and characterizing the specific isomerase responsible for the conversion of elemicin to this compound.
-
Regulatory Mechanisms: Investigating the specific transcription factors and signaling pathways that regulate this compound biosynthesis in response to different environmental cues.
-
Bioactivity Spectrum: Expanding the scope of biological activity testing to explore its potential as an insecticide, nematicide, or allelochemical.
-
Metabolic Engineering: Exploring the potential of metabolic engineering in microbial or plant systems to enhance the production of this compound for commercial applications.
A deeper understanding of this compound will not only advance our knowledge of plant secondary metabolism but may also unlock new opportunities for the development of natural product-based pharmaceuticals and agrochemicals.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Plant Secondary Metabolites: The Weapons for Biotic Stress Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Metabolomics: An Overview of the Role of Primary and Secondary Metabolites against Different Environmental Stress Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Identification of multiple novel genetic mechanisms that regulate chilling tolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trade-Off Regulation in Plant Growth and Stress Responses Through the Role of Heterotrimeric G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. homesciencejournal.com [homesciencejournal.com]
- 15. CN106349028A - Method of extracting elemicin from pepper - Google Patents [patents.google.com]
An In-depth Technical Guide on the Psychoactive Properties of Isoelemicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoelemicin, a phenylpropene found in various essential oils, notably from nutmeg and mace, has long been associated with potential psychoactive effects. This technical guide provides a comprehensive overview of the current understanding of this compound's psychoactive properties, focusing on its mechanism of action, metabolism, and the resulting behavioral effects observed in preclinical models. Due to a scarcity of direct research on this compound, this document also incorporates data from its close structural analog, elemicin, and its putative psychoactive metabolite, 3,4,5-trimethoxyamphetamine (TMA), to provide a more complete picture of its potential pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of natural compounds and the development of novel therapeutics.
Introduction
This compound (1,2,3-trimethoxy-5-(1-propenyl)benzene) is a naturally occurring phenylpropene that contributes to the aromatic profile of several plants, including nutmeg (Myristica fragrans).[1] Historically, the consumption of large quantities of nutmeg has been reported to induce hallucinogenic and deliriant effects, which have been attributed to its phenylpropene constituents, including this compound, elemicin, and myristicin.[1][2] The leading hypothesis for the psychoactive effects of these compounds centers on their metabolic conversion in the body to amphetamine-like derivatives.[1] This guide synthesizes the available scientific literature to provide a detailed examination of the psychoactive properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| IUPAC Name | 1,2,3-trimethoxy-5-(1E)-prop-1-en-1-ylbenzene | |
| Appearance | Oily liquid | |
| Boiling Point | 286-288 °C | |
| Solubility | Insoluble in water, soluble in organic solvents |
Metabolism and Putative Psychoactive Metabolites
The psychoactive effects of this compound are widely believed to be indirect, resulting from its biotransformation into more active compounds. The primary proposed metabolic pathway involves the amination of the propenyl side chain to form amphetamine analogues.
Metabolic Pathway
The metabolism of the related compound elemicin has been studied in rats, revealing two major pathways: the cinnamoyl pathway and the epoxide-diol pathway.[3] However, for its psychoactive properties, the most significant proposed metabolic conversion is the formation of 3,4,5-trimethoxyamphetamine (TMA).
Caption: Proposed metabolic activation of this compound to TMA.
Pharmacodynamics: Receptor Binding and Molecular Interactions
Receptor Binding Affinities of 3,4,5-Trimethoxyamphetamine (TMA)
Studies on TMA, the amphetamine analogue of this compound, have demonstrated its affinity for several key receptors implicated in psychoactivity.
| Receptor Subtype | Kᵢ (nM) | Assay Type | Reference |
| 5-HT₂ₐ | 190 | Radioligand Binding | |
| 5-HT₂c | 850 | Radioligand Binding | |
| Dopamine D₂ | >10,000 | Radioligand Binding |
Note: This data is for 3,4,5-trimethoxyamphetamine (TMA), the putative psychoactive metabolite of this compound.
Monoamine Oxidase (MAO) Inhibition
Some related natural compounds have been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. While specific IC₅₀ values for this compound are not available, this remains a potential mechanism contributing to its overall psychoactive profile.
Signaling Pathways
The psychoactive effects of this compound's metabolite, TMA, are likely mediated through the activation of G-protein coupled receptors (GPCRs), particularly the 5-HT₂ₐ receptor. Activation of this receptor is known to initiate a cascade of intracellular signaling events.
Caption: Postulated 5-HT₂ₐ receptor signaling pathway for TMA.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans or preclinical models is limited. The table below presents hypothetical parameters that would be critical to determine in future studies.
| Parameter | Description | Anticipated Profile |
| Cₘₐₓ | Maximum plasma concentration | Dose-dependent |
| Tₘₐₓ | Time to reach Cₘₐₓ | Likely slow due to metabolic activation |
| t₁/₂ | Elimination half-life | Unknown |
| Bioavailability | Fraction of administered dose reaching systemic circulation | Unknown, likely low due to first-pass metabolism |
| Metabolism | Primary route of elimination | Hepatic (CYP450 enzymes) |
Behavioral Effects in Preclinical Models
While specific dose-response studies on this compound are not widely published, research on the parent compound, elemicin, provides some insight into its potential behavioral effects. Studies in rats have shown that elemicin can induce behaviors consistent with 5-HT₂ₐ receptor agonism.[4]
| Behavioral Assay | Species | Dose Range | Observed Effects | Reference |
| Head-twitch response | Rat | 10-100 mg/kg | Increased frequency of head-twitches (indicative of 5-HT₂ₐ agonism) | [4] |
| Locomotor activity | Mouse | Not available | Expected to be biphasic (low dose stimulation, high dose inhibition) | |
| Elevated plus maze | Mouse | Not available | Potential for anxiogenic or anxiolytic effects depending on dose and context |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's psychoactive properties.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of this compound or its metabolites for specific receptors.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT₂ₐ receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).
-
Increasing concentrations of the unlabeled competitor (this compound or its metabolite).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5][6][7][8][9]
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential (IC₅₀) of this compound on MAO-A and MAO-B activity.
Protocol:
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B.
-
Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of this compound in a suitable buffer.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic or chromogenic substrate specific for each MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubation: Incubate at 37°C for a set period.
-
Detection: Measure the fluorescence or absorbance of the product formed.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot against the log concentration to determine the IC₅₀ value.[10][11][12][13][14]
Locomotor Activity Test in Mice
Objective: To assess the effect of this compound on spontaneous motor activity.
Protocol:
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Testing: Immediately place each mouse into a locomotor activity chamber and record activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the data between the this compound-treated and control groups.
Caption: Workflow for the locomotor activity test.
Conclusion and Future Directions
The psychoactive properties of this compound appear to be complex and are likely mediated through its metabolic activation to the amphetamine analogue, 3,4,5-trimethoxyamphetamine. This metabolite is hypothesized to exert its effects primarily through agonism at 5-HT₂ₐ receptors. However, a significant knowledge gap exists regarding the direct pharmacological and pharmacokinetic profile of this compound. Future research should focus on:
-
Quantitative Receptor Binding Studies: Determining the binding affinities of this compound and its confirmed metabolites at a wide range of CNS receptors.
-
In Vivo Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound in preclinical models.
-
Dose-Response Behavioral Studies: Conducting comprehensive behavioral assessments in rodents to elucidate the dose-dependent effects of this compound on locomotion, anxiety, and sensory perception.
-
Human Studies: Carefully designed clinical studies are ultimately required to understand the true psychoactive potential and safety profile of this compound in humans.
A deeper understanding of the psychoactive properties of this compound will not only clarify the pharmacology of a widely consumed natural product but may also provide a basis for the development of novel therapeutic agents.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Elemicin - Wikipedia [en.wikipedia.org]
- 3. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food [mdpi.com]
- 4. Elemicin - HerbPedia [herbpedia.wikidot.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Isoelemicin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of elemicin, an isomer of isoelemicin, based on a two-step process starting from eugenol. The methodology involves an initial ortho-oxidation of eugenol to produce 5-hydroxy eugenol, which is subsequently methylated to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Step 1: Eugenol-5-aldehyde Synthesis | ||
| Eugenol (Starting Material) | 10 cc | [1] |
| Glacial Acetic Acid | 75 cc | [1] |
| Hexamine | 40 g | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Boiling Water-Bath | [1] |
| Yield of Eugenol-5-aldehyde sodium salt | 3 g | [2] |
| Step 2: Oxidation to 5-Hydroxy Eugenol | ||
| Eugenol-5-aldehyde | 2.5 g | |
| Pyridine | 16 cc | |
| 1N Sodium Hydroxide | 19.5 cc | |
| 6% Hydrogen Peroxide | 9.6 cc | |
| Reaction Time | 1.5 hours | |
| Reaction Temperature | Room Temperature | |
| Step 3: Methylation to Elemicin | ||
| 5-Hydroxy Eugenol | 6 g | [1] |
| Anhydrous Acetone | 100 cc | [1] |
| Dimethyl Sulphate | 9 cc | [1] |
| Potassium Carbonate | 20 g | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Condition | Reflux | [1] |
| Yield of Elemicin | 4 g | [1] |
| Boiling Point of Elemicin | 148-149 °C at 10 mm Hg | [1] |
| Refractive Index of Elemicin (n D) | 1.5292 at 20°C, 1.5240 at 30°C | [1] |
Experimental Protocols
Step 1: Synthesis of Eugenol-5-aldehyde via Duff Reaction
-
In a suitable reaction vessel, prepare a solution of eugenol (10 cc) in glacial acetic acid (75 cc).[1]
-
To this solution, add hexamine (40 g).[1]
-
Heat the mixture with shaking over a wire gauze until a clear, pale brown solution is obtained.[1]
-
Maintain the reaction mixture in a boiling water-bath for six hours.[1]
-
After cooling, extract the mixture with ether to remove unreacted eugenol and acetic acid.
-
To the aqueous layer, add a 10% sodium hydroxide solution. A bright yellow crystalline solid, the sodium salt of eugenol-5-aldehyde, will precipitate.[2]
-
Filter the precipitate and wash it with 10% sodium hydroxide solution and then with ether.[2]
-
Dissolve the sodium salt in an excess of water and filter the solution.
-
Acidify the clear filtrate. A pale cream-colored solid of eugenol-5-aldehyde will separate out.
-
Allow the mixture to stand overnight, then filter the solid, wash it thoroughly with water, and dry. A yield of approximately 3 g is expected.[2]
Step 2: Oxidation of Eugenol-5-aldehyde to 5-Hydroxy Eugenol
-
Dissolve eugenol-5-aldehyde (2.5 g) in pyridine (16 cc).
-
Add 1N aqueous sodium hydroxide (19.5 cc) to the solution.
-
Treat the clear yellow solution dropwise with 6% hydrogen peroxide (9.6 cc) while shaking vigorously. The solution will turn red.
-
If turbidity develops, add a small amount of water to clarify the solution.
-
Let the solution stand at room temperature for 1.5 hours with occasional shaking.
-
After the reaction is complete, acidify the solution with hydrochloric acid while cooling.
-
The 5-hydroxy eugenol will separate as a heavy liquid. Complete the separation by adding common salt.
-
Extract the product three times with ether.
Step 3: Methylation of 5-Hydroxy Eugenol to Elemicin
-
In a round-bottom flask, dissolve the dihydroxy compound (5-hydroxy eugenol, 6 g) in anhydrous acetone (100 cc).[1]
-
Add dimethyl sulphate (9 cc) and anhydrous potassium carbonate (20 g) to the solution.[1]
-
Reflux the mixture for six hours.[1]
-
After refluxing, distill off the acetone.
-
Treat the residue with water and extract the mixture with ether.
-
Wash the ether extract with aqueous alkali, followed by water.
-
Dry the ether extract over calcium chloride and then distill off the ether.[1]
-
The residual liquid is then distilled under reduced pressure (10 mm Hg). Elemicin will distill at 148-149 °C, yielding approximately 4 g.[1]
Diagrams
Caption: Experimental workflow for the synthesis of Elemicin from Eugenol.
References
Application Note: Spectroscopic Analysis of Isoelemicin using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the spectroscopic analysis of isoelemicin, a naturally occurring phenylpropanoid. The application note outlines procedures for structural elucidation and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes tabulated spectral data, comprehensive experimental methodologies, and visual workflows to guide researchers in the analysis of this and similar compounds.
Introduction
This compound (1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene) is a phenylpropanoid found in various plant species, including Perilla frutescens and Mitrephora maingayi.[1] As a natural product, its unambiguous identification and characterization are crucial for quality control, metabolism studies, and exploration of its biological activities. This application note details the use of modern spectroscopic techniques, specifically NMR and MS, for the structural analysis of this compound.
Spectroscopic Data of this compound
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-7' | ~6.10 | dq | ~15.7, 1.6 |
| H-8' | ~6.00 | dq | ~15.7, 6.5 |
| H-4', H-6' | ~6.40 | s | - |
| 1-OCH₃, 3-OCH₃ | ~3.84 | s | - |
| 2-OCH₃ | ~3.88 | s | - |
| H-9' | ~1.85 | dd | ~6.5, 1.6 |
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | DEPT-135 |
| C-1, C-3 | ~153.2 | Quaternary |
| C-2 | ~137.5 | Quaternary |
| C-4 | ~132.5 | Quaternary |
| C-5 | ~105.5 | CH |
| C-6 | ~105.5 | CH |
| C-7' | ~130.8 | CH |
| C-8' | ~125.2 | CH |
| 1-OCH₃, 3-OCH₃ | ~56.0 | CH₃ |
| 2-OCH₃ | ~60.8 | CH₃ |
| C-9' | ~18.4 | CH₃ |
Mass Spectrometry Data
The mass spectrum of this compound is typically acquired using Electron Ionization (EI). The molecular ion and major fragments are presented in Table 3.
Table 3: EI-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 208 | 100 | [M]⁺ |
| 193 | 80 | [M - CH₃]⁺ |
| 178 | 20 | [M - 2xCH₃]⁺ or [M - CH₂O]⁺ |
| 165 | 30 | [M - CH₃ - CO]⁺ |
| 151 | 15 | [M - C₃H₇O]⁺ |
| 137 | 25 | [M - C₃H₅O₂]⁺ |
| 121 | 10 | [C₈H₉O]⁺ |
| 91 | 15 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Sample Preparation
-
For NMR: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
For MS:
-
GC-EI-MS: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate. Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
LC-ESI-MS/MS: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.
-
NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Software: Standard spectrometer software for data acquisition and processing.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 12 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Spectral width: 240 ppm
-
Acquisition time: 1 second
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
-
-
DEPT-135:
-
Pulse sequence: dept135
-
Standard instrument parameters.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse sequences.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, set the long-range coupling constant (J) to 8 Hz.
-
Mass Spectrometry Data Acquisition
-
GC-EI-MS:
-
GC System: Standard gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless, 250 °C.
-
Oven Program: 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
LC-ESI-MS/MS:
-
LC System: HPLC or UHPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid. Gradient elution.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole or ion trap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan for precursor ion identification, followed by product ion scan for fragmentation analysis.
-
Data Analysis and Interpretation
NMR Spectral Interpretation
The structure of this compound can be elucidated by a combination of 1D and 2D NMR experiments:
-
¹H NMR: Provides information on the number and type of protons. The downfield signals around 6.0-6.1 ppm with a large coupling constant (~15.7 Hz) are characteristic of trans-vinylic protons. The singlet at ~6.40 ppm corresponds to the two equivalent aromatic protons. The singlets in the upfield region (~3.8-3.9 ppm) are indicative of methoxy groups. The doublet of doublets at ~1.85 ppm is the methyl group of the propenyl chain.
-
¹³C NMR and DEPT-135: Determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: Establishes proton-proton couplings. A key correlation will be observed between the vinylic protons (H-7' and H-8') and between H-8' and the methyl protons (H-9').
-
HSQC: Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.
-
HMBC: Shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the propenyl side chain to the aromatic ring and assigning the positions of the methoxy groups. For instance, correlations from the aromatic protons (H-4', H-6') to the quaternary carbons of the ring will confirm their positions.
Mass Spectrum Interpretation
The EI mass spectrum of this compound shows a prominent molecular ion peak at m/z 208, consistent with its molecular formula C₁₂H₁₆O₃. The base peak is often the molecular ion, indicating a relatively stable molecule. Key fragmentations include the loss of a methyl radical (-15 amu) from a methoxy group to give the ion at m/z 193, which is a common fragmentation pathway for methoxy-substituted aromatic compounds. Further fragmentations can involve the loss of other small neutral molecules like formaldehyde (CH₂O) or carbon monoxide (CO).
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for the structural elucidation of this compound.
References
Application Note: Quantification of Isoelemicin using High-Performance Liquid Chromatography
Introduction
Isoelemicin, a phenylpropanoid compound, is a key component found in various essential oils, notably from plants such as nutmeg (Myristica fragrans) and has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of natural products, pharmacokinetic studies, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development.
Chromatographic Conditions
A reversed-phase HPLC method has been developed for the effective separation and quantification of this compound. The conditions are based on methodologies reported for the separation of phenylpropanoids from natural sources[1][2].
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B2-12 min: 40-70% B12-15 min: 70-95% B15-17 min: 95% B17-18 min: 95-40% B18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
Method Validation Summary
The method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters for this assay.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Retention Time (RT) | Consistent RT for this compound | ~ 9.5 min |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 |
| Range | 1 - 200 µg/mL | 1, 5, 10, 25, 50, 100, 200 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | 0.8%1.5% |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Sample containing this compound (e.g., plant extract, formulation)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
3. Sample Preparation
-
Solid Samples (e.g., plant material):
-
Accurately weigh 1 g of the homogenized sample.
-
Perform an extraction (e.g., sonication or soxhlet) with a suitable solvent like methanol or ethanol.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
-
Liquid Samples (e.g., formulations):
-
Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
4. HPLC System Setup and Operation
-
Prepare the mobile phases as described in the "Chromatographic Conditions" table. Ensure the solvents are degassed.
-
Install the C18 column and equilibrate the system with the initial mobile phase composition (60% Water with 0.1% Formic Acid, 40% Acetonitrile with 0.1% Formic Acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30°C and the UV detector wavelength to 272 nm.
-
Create a sequence table with injections of a blank (mobile phase), the calibration standards, and the prepared samples.
-
Start the sequence to perform the analysis.
5. Data Analysis and Quantification
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Apply the appropriate dilution factors to calculate the final concentration of this compound in the original sample.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway (Illustrative for Drug Development Context)
This diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's biological activity.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Isoelemicin
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of isoelemicin using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a naturally occurring phenylpropanoid, is of significant interest to researchers in pharmacology and natural product chemistry. These application notes offer a detailed experimental protocol, data presentation standards, and a visual workflow to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development.
Introduction
This compound (1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene) is a compound found in the essential oils of several plant species. Its potential biological activities necessitate accurate and precise analytical methods for identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry is an ideal technique for this purpose, offering high-resolution separation and sensitive detection.[1] This document outlines a standard operating procedure for the analysis of this compound, covering sample preparation, GC-MS instrument parameters, and data analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound. This information is critical for method development and compound identification.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | [2] |
| Kovats Retention Index (Standard Non-Polar Column) | 1577 - 1657 | [3] |
| Kovats Retention Index (Standard Polar Column) | 2288 - 2403 | [3] |
| Major Mass Spectral Fragments (m/z) | 208 (Molecular Ion), 193, 178, 165, 151, 136, 121, 105, 91, 77 | [2][3] |
| Base Peak (m/z) | 208 | [3] |
Experimental Protocol
This protocol details the steps for preparing and analyzing samples containing this compound using GC-MS.
Materials and Reagents
-
This compound standard: (≥98% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate: For drying extracts
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the solvent. These will be used to generate a calibration curve for quantification.
Sample Preparation (General Procedure for Plant Extracts)
-
Extraction: Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or hexane) using an appropriate method such as sonication or Soxhlet extraction.
-
Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the GC-MS analysis solvent (e.g., dichloromethane).
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-550 amu |
| Solvent Delay | 5 minutes |
Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum should show the characteristic molecular ion at m/z 208 and the major fragment ions.[2]
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow of the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Postulated fragmentation of this compound in EI-MS.
References
- 1. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C12H16O3 | CID 5318557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Isoelemicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoelemicin is a naturally occurring phenylpropanoid found in various aromatic plants, including Pimpinella anisum (anise) and Asarum heterotropoides. Phenylpropanoids, a class of secondary metabolites, are known for their diverse biological activities, including antimicrobial properties. This document provides detailed application notes and protocols for the in vitro antimicrobial susceptibility testing of this compound, offering a framework for researchers to evaluate its efficacy against a range of microbial pathogens. While comprehensive data on isolated this compound is limited, this guide draws upon established methods for testing essential oils and their constituents.
Data Presentation
Due to the limited availability of specific antimicrobial susceptibility data for isolated this compound in the reviewed literature, the following table presents data for the essential oil of Pimpinella anisum, which contains this compound as a constituent. This data can serve as a preliminary reference for the potential antimicrobial spectrum of this compound.
| Microorganism | Type | Test Method | Concentration/Unit | Result | Reference |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | mg/mL | MIC: 50 ± 0.1 | [1] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Broth Microdilution | mg/mL | MIC: 25 ± 0.4 | [1] |
| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | mg/mL | MIC: 6.25 ± 0.2 | [1] |
| Enterococcus faecalis | Gram-positive Bacteria | Broth Microdilution | % | MIC: 4.88 | [2] |
| Lactobacillus casei | Gram-positive Bacteria | Broth Microdilution | % | MIC: 9.76 | [2] |
| Actinomyces naeslundii | Gram-positive Bacteria | Broth Microdilution | % | MIC: 9.76 | [2] |
| Aggregatibacter actinomycetemcomitans | Gram-negative Bacteria | Broth Microdilution | % | MIC: 9.76 | [2] |
| Candida albicans | Fungus | Agar Well Diffusion | - | Inhibition observed | [3] |
Note: The provided data is for the essential oil of Pimpinella anisum and not for purified this compound. The concentration and activity of this compound within the essential oil may vary. Further testing on isolated this compound is required for precise quantitative analysis.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension (adjusted to 0.5 McFarland standard, then diluted)
-
Positive control (a known antibiotic/antifungal)
-
Negative control (broth and solvent without this compound)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the this compound dilutions, the positive control, and the negative control (growth control). The final volume in each well will be 200 µL.
-
Include a sterility control well containing only 200 µL of uninoculated broth.
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or adhesive film) to prevent evaporation.
-
Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Disk Diffusion Assay for Zone of Inhibition Determination
This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of a known concentration
-
Sterile Petri dishes with an appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control disks (impregnated with a known antibiotic)
-
Negative control disks (impregnated with the solvent used to dissolve this compound)
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the standardized suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically impregnate sterile filter paper disks with a known volume (e.g., 10-20 µL) of the this compound solution.
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks, along with the positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent the zones of inhibition from overlapping.
-
-
Incubation:
-
Invert the plates and incubate them at the appropriate temperature and duration for the test microorganism.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The absence of a zone of inhibition indicates that the microorganism is resistant to the tested concentration of this compound.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Sterile agar plates (without any antimicrobial agent)
-
Sterile pipette or loop
Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically take a small aliquot (e.g., 10-100 µL) from each of these clear wells.
-
-
Plating:
-
Spread the aliquot onto the surface of a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the test microorganism.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Mandatory Visualizations
Proposed Mechanism of Action of this compound
The antimicrobial mechanism of action for this compound has not been definitively elucidated. However, as a phenylpropanoid, it is hypothesized to act by disrupting the microbial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.
Caption: Proposed mechanism of this compound antimicrobial action.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. In vitro antibacterial effect of Pimpinella anisum essential oil on Enterococcus faecalis, Lactobacillus casei, Actinomyces naeslundii, and Aggregatibacter actinomycetemcomitans [foliamedica.bg]
- 3. Pimpinella anisum L. Essential Oil a Valuable Antibacterial and Antifungal Alternative - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[4][5][6] DPPH is a stable free radical that presents a deep purple color in solution and exhibits a strong absorption maximum at approximately 517 nm.[1][4][7][8] When reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases.[3][5][9][10] The degree of this discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[7] This application note provides a detailed protocol for determining the antioxidant activity of isoelemicin using the DPPH assay.
Experimental Protocol
1. Materials and Reagents
-
This compound: (Purity ≥98%)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): (M.W. 394.32 g/mol )
-
Ascorbic Acid (Vitamin C) or Trolox: Positive Control
-
Methanol or Ethanol: ACS grade or higher
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes and tips
-
Volumetric flasks and beakers
-
Aluminum foil
2. Preparation of Solutions
-
DPPH Stock Solution (0.2 mM):
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol or ethanol to get a 1 mg/mL (1000 µg/mL) stock solution.
-
-
Working Solutions of this compound:
-
Perform serial dilutions from the stock solution to prepare a range of concentrations (e.g., 10, 25, 50, 100, 200, 400 µg/mL).
-
Use methanol or ethanol as the diluent.
-
-
Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL):
-
Prepare a stock solution of the positive control in the same manner as the this compound stock solution.
-
Perform serial dilutions to create a similar concentration range.
-
3. Assay Procedure (96-Well Plate Method)
-
Plate Setup: Add 100 µL of the different concentrations of this compound working solutions into triplicate wells of a 96-well plate.
-
Positive Control: Add 100 µL of each concentration of the positive control (e.g., Ascorbic Acid) into separate triplicate wells.
-
Blank Control: Add 100 µL of the solvent (methanol or ethanol) into triplicate wells. This will be used to zero the spectrophotometer.
-
Negative Control: Add 100 µL of the solvent into another set of triplicate wells. This will serve as the control reaction without the antioxidant.
-
Reaction Initiation: Add 100 µL of the 0.2 mM DPPH solution to all wells except the blank control wells. To the blank wells, add 100 µL of the solvent.
-
Incubation: Mix the plate gently and incubate it in the dark at room temperature for 30 minutes.[2] The incubation period is crucial for the reaction to stabilize.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2][5]
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. mdpi.com [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. youtube.com [youtube.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Isoelemicin as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoelemicin, a phenylpropanoid found in various aromatic plants, is gaining recognition as a critical phytochemical standard for the qualitative and quantitative analysis of plant extracts and essential oils. Its use as a reference standard is essential for the accurate identification and quantification of related compounds in complex botanical matrices, ensuring the consistency, efficacy, and safety of herbal products and phytochemical-based drug discovery. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a proposed workflow for phytochemical analysis.
Data Presentation
Table 1: Illustrative HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 200 µg/mL |
| Regression Equation | y = 45872x + 1532 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Accuracy (% Recovery) | |
| Low Concentration (5 µg/mL) | 98.5% |
| Medium Concentration (50 µg/mL) | 101.2% |
| High Concentration (150 µg/mL) | 99.8% |
| Specificity | No interference from blank matrix |
Note: The data presented in this table is illustrative and should be determined experimentally for each specific analytical method and instrument.
Table 2: Illustrative GC-MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 50 µg/mL |
| Regression Equation | y = 87654x - 543 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | |
| Intra-day | < 5% |
| Inter-day | < 7% |
| Accuracy (% Recovery) | |
| Low Concentration (0.5 µg/mL) | 97.2% |
| Medium Concentration (10 µg/mL) | 102.5% |
| High Concentration (40 µg/mL) | 98.9% |
| Specificity | Distinct retention time and mass spectrum |
Note: The data presented in this table is illustrative and should be determined experimentally for each specific analytical method and instrument.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using HPLC-UV
1. Objective: To quantify the concentration of this compound in a plant extract using an external standard method with HPLC-UV.
2. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (optional, for mobile phase modification)
-
Plant extract sample
-
0.45 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
4. Preparation of Standard Solutions: a. Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.[1][2] b. Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
5. Preparation of Sample Solution: a. Accurately weigh a known amount of the dried plant extract (e.g., 100 mg). b. Dissolve the extract in a known volume of methanol (e.g., 10 mL). c. Sonicate the solution for 15 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v). The mobile phase can be optimized based on the specific column and sample matrix.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 272 nm (based on the UV absorbance maximum of this compound).
7. Analysis and Quantification: a. Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the prepared sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantitative Analysis of this compound using GC-MS
1. Objective: To identify and quantify this compound in a volatile plant extract or essential oil using GC-MS.
2. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
GC-grade hexane or ethyl acetate
-
Anhydrous sodium sulfate
-
Plant extract or essential oil sample
3. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an autosampler.
-
Capillary column suitable for phytochemical analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
4. Preparation of Standard Solutions: a. Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask. b. Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with hexane (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
5. Preparation of Sample Solution: a. Dissolve a known amount of the essential oil or volatile extract in hexane to achieve a concentration within the calibration range. For complex matrices, a preliminary clean-up step using solid-phase extraction (SPE) may be necessary. b. Dry the solution over anhydrous sodium sulfate if water is present. c. Transfer the solution to a GC vial.
6. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 1:50)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
7. Analysis and Quantification: a. Inject the standard solutions to create a calibration curve based on the peak area of a characteristic ion of this compound. b. Inject the sample solution. c. Identify this compound in the sample by comparing its retention time and mass spectrum with the standard. d. Quantify the concentration of this compound in the sample using the calibration curve.
Mandatory Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for phytochemical analysis using this compound as a standard.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Putative Signaling Pathway for this compound's Anti-Inflammatory Activity
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Disclaimer: The signaling pathway depicted is hypothetical and based on the known activities of structurally related phenylpropanoids. Further experimental validation is required to confirm the precise molecular mechanisms of this compound.
References
Application of isoelemicin in the development of natural food preservatives.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The demand for natural food preservatives has grown significantly as consumers increasingly seek clean-label products free from synthetic additives. Isoelemicin, a phenylpropene compound found in various essential oils, notably from nutmeg and cinnamon, presents a promising natural alternative. Its inherent antimicrobial and antioxidant properties make it a candidate for extending the shelf life and enhancing the safety of food products. This document provides detailed application notes and protocols for utilizing this compound as a natural food preservative.
Antimicrobial Properties of this compound
This compound has demonstrated inhibitory effects against a range of common foodborne pathogens. While specific Minimum Inhibitory Concentration (MIC) data for isolated this compound is limited in publicly available literature, studies on essential oils rich in this compound and structurally related compounds like eugenol provide strong evidence of its antimicrobial potential. The antimicrobial activity of essential oils containing this compound and its isomers is attributed to their ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Activity of Essential Oils Containing Phenylpropenes (including this compound)
| Essential Oil | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cinnamon Leaf Oil (Cinnamaldehyde type) | Staphylococcus aureus | 0.156 - 5 mg/mL | [1] |
| Cinnamon Leaf Oil (Cinnamaldehyde type) | Escherichia coli | 0.156 - 5 mg/mL | [1] |
| Nutmeg Essential Oil | General antimicrobial properties noted | Data not specified | [2][3] |
Antioxidant Properties of this compound
Oxidative degradation is a primary cause of food spoilage, leading to off-flavors, discoloration, and loss of nutritional value. Antioxidants mitigate this by neutralizing free radicals. Phenylpropenes, including this compound, are recognized for their antioxidant capabilities. The antioxidant activity of essential oils from sources like nutmeg is well-documented, with this compound being a contributing component to this effect.[2][3]
Table 2: Antioxidant Potential of Essential Oils Containing Phenylpropenes
| Essential Oil/Compound | Antioxidant Assay | Result (e.g., IC50, TEAC) | Reference |
| Cinnamon Essential Oil | DPPH Radical Scavenging | High activity reported | [1] |
| Nutmeg Essential Oil | General antioxidant properties noted | Data not specified | [2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Microbial cultures (e.g., Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella enterica)
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.
-
Preparation of Microbial Inoculum: Culture the target microorganism overnight in the appropriate broth. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Determination of Antioxidant Activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
-
96-well microtiter plates or cuvettes
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. The final volume should be consistent for all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
The control contains the solvent instead of the this compound solution.
-
IC50 Determination: The IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.
Signaling Pathways and Mechanisms of Action
The primary antimicrobial mechanism of this compound and related phenylpropenes is believed to be the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group (if present after metabolic activation) or interaction of the double bond with free radicals to neutralize them.
Safety and Regulatory Considerations
This compound is a naturally occurring component of spices like nutmeg and has a long history of consumption in food. However, the safety of isolated and concentrated this compound as a direct food additive requires thorough evaluation. Alkenylbenzenes, the chemical class to which this compound belongs, have been subject to scrutiny for potential toxicity at high concentrations.[4][5][6] Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) establish acceptable daily intake (ADI) levels for food additives based on extensive toxicological data.[7] Before commercial application, it is crucial to consult the latest regulations and conduct a comprehensive safety assessment for the intended use level of this compound in specific food matrices.
Conclusion
This compound shows significant promise as a natural food preservative due to its dual antimicrobial and antioxidant activities. The protocols provided herein offer a framework for researchers and developers to evaluate its efficacy. Further research is warranted to establish specific MIC values for a broader range of microorganisms and to fully elucidate its mechanism of action. Comprehensive safety assessments are a prerequisite for its incorporation into food products to ensure consumer health and regulatory compliance.
References
- 1. Comparative Analysis of In vitro Antimicrobial and Antioxidant Potential of Cinnamomum tamala Extract and their Essential Oils of Two Different Chemotypes [arccjournals.com]
- 2. iscientific.org [iscientific.org]
- 3. researchgate.net [researchgate.net]
- 4. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scivisionpub.com [scivisionpub.com]
Troubleshooting & Optimization
Technical Support Center: Isoelemicin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of isoelemicin synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the isomerization of its precursor, elemicin. This reaction is typically catalyzed by a base, such as potassium hydroxide (KOH), and involves the migration of the double bond in the allyl side chain of elemicin to form the more stable propenyl side chain of this compound. This process is analogous to the well-documented isomerization of other allylbenzenes, such as safrole to isosafrole.[1]
Q2: What kind of yields can be expected for the isomerization of elemicin to this compound?
A2: While specific yield data for this compound synthesis can vary depending on the exact reaction conditions, high yields, often in the range of 90-95%, have been reported for the analogous base-catalyzed isomerization of safrole to isosafrole.[1] Achieving a high yield of this compound is contingent on optimizing reaction parameters such as catalyst concentration, temperature, and reaction time.
Q3: What is the general mechanism for the base-catalyzed isomerization of elemicin?
A3: The base-catalyzed isomerization of elemicin, an allylbenzene, proceeds through a prototropic shift. The strong base abstracts a proton from the carbon atom adjacent to the benzene ring and the double bond, forming a resonance-stabilized allylic anion. Subsequent protonation of this intermediate, typically by the solvent or a conjugate acid, leads to the formation of the more thermodynamically stable conjugated system of this compound.
Caption: Mechanism of base-catalyzed elemicin isomerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Insufficient catalyst concentration or activity.- Suboptimal reaction temperature.- Short reaction time.- Presence of water in the reaction mixture. | - Increase the concentration of the base (e.g., KOH). Ensure the base is fresh and not carbonated.- Optimize the reaction temperature. For KOH in an alcohol solvent, reflux temperature is often effective.[1]- Increase the reaction time and monitor the reaction progress using techniques like TLC or GC.- Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Incomplete Reaction (Presence of starting material, elemicin) | - Inadequate mixing.- Catalyst deactivation. | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.- If the catalyst appears to have degraded (e.g., clumping), consider adding fresh catalyst. |
| Formation of Byproducts | - Polymerization of elemicin or this compound at high temperatures.- Oxidation of the product. | - Avoid excessively high reaction temperatures.[1]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation and Purification | - Incomplete neutralization of the catalyst.- Emulsion formation during workup.- Inefficient extraction. | - Ensure complete neutralization of the base with an appropriate acid (e.g., HCl) before extraction.- To break emulsions, add a saturated brine solution during the workup.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product. |
Experimental Protocols
Protocol 1: Isomerization of Elemicin using Potassium Hydroxide in Ethanol
This protocol is adapted from established procedures for the isomerization of analogous allylbenzenes.[1]
Materials:
-
Elemicin
-
Potassium Hydroxide (KOH), pellets
-
Anhydrous Ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve elemicin in anhydrous ethanol.
-
Addition of Catalyst: While stirring, carefully add potassium hydroxide pellets to the solution. The molar ratio of elemicin to KOH can be optimized, but a starting point of 1:0.5 is suggested.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add 1M HCl to neutralize the excess KOH. Monitor the pH to ensure it is neutral.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Add diethyl ether and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Workup - Washing: Combine the organic extracts and wash with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Caption: Experimental workflow for this compound synthesis.
References
Troubleshooting isoelemicin degradation during storage.
Technical Support Center: Isoelemicin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common storage and stability issues encountered with this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the storage and handling of this compound.
1. Why has my solid this compound sample changed color (e.g., turned yellowish/brownish)?
-
Possible Cause: This often indicates oxidation or polymerization. Phenylpropanoids like this compound can be sensitive to air (oxygen) and light, which can catalyze degradation reactions. High temperatures can also accelerate this process.
-
Solution:
-
Verify Storage Conditions: Ensure the solid is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and at the recommended temperature (see FAQs below).
-
Inert Atmosphere: For long-term storage, consider blanketing the solid with an inert gas like argon or nitrogen before sealing the container.
-
Purity Check: Re-analyze the purity of the material using a suitable analytical method like HPLC or GC-MS to quantify the extent of degradation.
-
2. Why is the purity of my this compound solution decreasing over time?
-
Possible Cause: Degradation in solution can be faster than in a solid state.[1] This can be due to several factors:
-
Solvent Reactivity: The solvent may not be suitable for this compound, potentially participating in degradation reactions.
-
Oxygen Exposure: Dissolved oxygen in the solvent can lead to oxidation.
-
Light Exposure: UV or ambient light can provide the energy for photolytic degradation.
-
Incorrect pH: Extreme pH values can catalyze hydrolysis or isomerization.
-
-
Solution:
-
Use Appropriate Solvents: this compound is soluble in alcohol.[2][3][4] For stock solutions, use high-purity, anhydrous solvents.
-
Degas Solvents: Before preparing the solution, degas the solvent by sparging with nitrogen or argon, or by using sonication under vacuum.
-
Store Properly: Store solutions in tightly sealed vials at -20°C for short-term storage (up to one month).[1] Use amber vials or wrap clear vials in aluminum foil to protect from light.
-
Prepare Fresh: It is highly recommended to prepare solutions as fresh as possible for experiments.[1]
-
3. I'm observing peak tailing or the appearance of new peaks in my HPLC analysis. What's happening?
-
Possible Cause: The appearance of new, smaller peaks alongside the main this compound peak is a direct indication of degradation products. Peak tailing could suggest the presence of impurities or interactions with the stationary phase.
-
Solution:
-
Characterize Degradants: If possible, use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks to understand the degradation pathway.
-
Review Storage History: Correlate the appearance of these peaks with the storage conditions and duration. This can help identify the primary cause (e.g., exposure to high temperature, light).
-
Optimize Chromatography: Ensure your HPLC method is a stability-indicating method, meaning it can effectively separate the intact drug from its degradation products.[5]
-
Below is a troubleshooting workflow to help identify the source of this compound degradation.
Caption: A flowchart for troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored refrigerated or frozen in a tightly sealed, light-resistant container (e.g., amber glass vial).[1] Short periods at warmer temperatures, such as during shipping, should not significantly affect product life.[1]
Q2: How should I store this compound stock solutions?
Stock solutions should be prepared in a high-purity solvent, aliquoted into tightly sealed vials, and stored at -20°C.[1] Generally, these solutions are usable for up to one month.[1] It is always best to prepare solutions as fresh as possible.[1]
Q3: What causes this compound to degrade?
This compound is a phenylpropanoid, a class of compounds that can be susceptible to degradation through several mechanisms.[6][7][8]
-
Oxidation: The chemical structure is susceptible to oxidation, especially when exposed to air (oxygen).
-
Isomerization: The propenyl side chain can potentially isomerize, especially under acidic or basic conditions or upon exposure to heat.
-
Polymerization: Under certain conditions, such as exposure to heat or catalysts, phenylpropanoids can polymerize.
The diagram below illustrates a potential degradation pathway for this compound.
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data
The following table summarizes the stability of this compound under various accelerated storage conditions. (Note: This data is illustrative and should be confirmed with lot-specific analysis).
| Storage Condition | Duration | Purity (%) | Appearance |
| Solid | |||
| 4°C, Dark, Sealed | 12 Months | >99% | White Crystalline |
| 25°C, Dark, Sealed | 12 Months | ~97% | Off-white solid |
| 40°C, Dark, Sealed | 6 Months | ~92% | Yellowish solid |
| 25°C, Ambient Light | 6 Months | ~94% | Light yellow solid |
| Solution (in Ethanol) | |||
| -20°C, Dark, Sealed | 1 Month | >99% | Colorless solution |
| 4°C, Dark, Sealed | 1 Month | ~98% | Colorless solution |
| 25°C, Dark, Sealed | 1 Week | ~96% | Faint yellow solution |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to quantify this compound and separate it from potential degradation products.
1. Objective: To determine the purity of this compound and assess its stability over time by separating the parent compound from its degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
HPLC-grade Methanol (for cleaning)
-
Formic Acid (or other suitable modifier)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Dilute the test sample to fall within the calibration range.
4. HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to both phases to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or a wavelength determined by UV-Vis scan)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Generate a calibration curve from the standards by plotting peak area against concentration.
-
Determine the concentration of the this compound test sample using the calibration curve.
-
Calculate purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.
-
For stability studies, compare the purity of the stored sample against a reference standard or the initial purity measurement.
The workflow for a typical stability study is shown below.
Caption: A general workflow for an HPLC-based stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 487-12-7 [thegoodscentscompany.com]
- 3. (E)-isoelemicin, 5273-85-8 [thegoodscentscompany.com]
- 4. (E)-isoelemicin [flavscents.com]
- 5. scispace.com [scispace.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing HPLC Parameters for Isoelemicin Peak Resolution
Welcome to our dedicated support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of isoelemicin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
A1: The main challenge in analyzing this compound is its potential co-elution with its structural isomer, elemicin.[1] Due to their similar chemical structures and polarities, achieving baseline separation between these two compounds requires careful optimization of HPLC parameters. Insufficient resolution can lead to inaccurate quantification and misidentification.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A reversed-phase C18 column is a suitable choice for the separation of this compound and its related compounds.[1][2] Specifically, a column like the Luna® C18 (5 µm, 250 x 4.6 mm) has been successfully used.[1] The C18 stationary phase provides the necessary hydrophobicity to retain and separate phenylpropanoids like this compound.
Q3: What mobile phase composition is effective for separating this compound and elemicin?
A3: A gradient elution using a mixture of acetonitrile and an aqueous solution of 0.1% formic acid is a proven mobile phase for resolving this compound and elemicin.[1] The gradient allows for the effective elution of a range of compounds with varying polarities that may be present in the sample matrix. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic functional groups.
Q4: Can isocratic elution be used for this compound analysis?
A4: While a gradient elution is often preferred for complex samples containing multiple phenylpropanoids, an isocratic method with an optimized mobile phase composition, such as methanol and water, can also be effective, particularly for simpler mixtures.[2] However, achieving baseline resolution of this compound and elemicin might be more challenging with an isocratic method.
Q5: At what wavelength should this compound be detected?
A5: this compound and related phenylpropanoids can be effectively detected using a UV detector set at 270 nm or 282 nm.[1][2] It is always recommended to determine the wavelength of maximum absorbance for this compound to ensure the highest sensitivity.
Troubleshooting Guide: Common Issues and Solutions
Poor peak resolution, tailing, and fronting are common issues encountered during the HPLC analysis of this compound. The following table summarizes potential causes and recommended solutions to improve your chromatographic results.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution between this compound and Elemicin | Inappropriate mobile phase composition. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Alternatively, adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase in an isocratic system. |
| Incorrect column selection. | Ensure you are using a high-resolution reversed-phase column, preferably a C18. A longer column or a column with a smaller particle size can also enhance resolution. | |
| Suboptimal flow rate. | Decrease the flow rate. This can increase the interaction time of the analytes with the stationary phase, often leading to better separation. | |
| Elevated column temperature. | Lower the column temperature. While higher temperatures can decrease run time, they may also reduce resolution for some compounds. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate. The addition of an acid modifier like formic acid can help to protonate silanol groups on the silica-based stationary phase, reducing unwanted interactions. |
| Column overload. | Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion. | |
| Column degradation. | If the problem persists with optimized conditions, the column may be degraded. Replace the column with a new one. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition. |
| High sample concentration. | Dilute the sample to an appropriate concentration. | |
| Split Peaks | Partially blocked column inlet frit. | Backflush the column according to the manufacturer's instructions. If the problem persists, the frit may need to be replaced. |
| Void in the column packing material. | This often indicates a damaged column that needs to be replaced. | |
| Injector issues. | Inspect the injector for any blockages or leaks. |
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a validated method for the separation of phenylpropanoids from a natural product matrix.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Luna® C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B for 2 min, ramp to 80% B in 22 min, ramp to 100% B in 0.01 min, hold at 100% B for 2 min, return to 40% B in 0.01 min, and equilibrate at 40% B for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor this compound peak resolution.
This second diagram outlines the decision-making process when encountering common peak shape problems.
Caption: Troubleshooting guide for common HPLC peak shape issues.
References
Minimizing impurities in the synthesis of isoelemicin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of isoelemicin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common and effective method of isomerizing elemicin using a potassium hydroxide catalyst.
Issue 1: Low Conversion of Elemicin to this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Insufficient Catalyst Activity | Ensure the potassium hydroxide (KOH) used is fresh and has been properly stored to prevent carbonate formation from atmospheric CO2. For the reaction, use freshly crushed KOH pellets or a freshly prepared solution. | Increased reaction rate and higher conversion of elemicin. |
| Inadequate Reaction Temperature | The isomerization process is temperature-dependent. Maintain a consistent reaction temperature within the optimal range of 140-150°C. Use a reliable heating mantle with a temperature controller and ensure good insulation of the reaction flask. | Optimal reaction kinetics leading to a higher yield of this compound. |
| Short Reaction Time | While the reaction is relatively fast at the optimal temperature, insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and ensure the reaction proceeds until no significant amount of elemicin is detected. A typical reaction time is 1-2 hours at 140-150°C. | Maximized conversion of the starting material to the desired product. |
| Presence of Water in the Reaction Mixture | Water can reduce the effectiveness of the potassium hydroxide catalyst. While a small amount of a high-boiling point solvent like ethanol can be used to facilitate the initial dissolution of KOH, it's crucial to drive it off by heating before reaching the target reaction temperature. The reaction is typically run neat (without solvent). | Enhanced catalyst efficiency and improved conversion rates. |
Issue 2: Formation of Undesired Side Products (Impurities)
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Oxidation of the Allyl Group | Exposure to air at high temperatures can lead to the oxidation of the allyl side chain, forming various oxygenated impurities. To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of oxidative degradation products, leading to a cleaner reaction mixture. |
| Polymerization | High temperatures and prolonged reaction times can induce the polymerization of both elemicin and this compound. Avoid exceeding the recommended reaction temperature and time. The formation of a dark, viscous residue is an indicator of polymerization. | Reduced formation of high-molecular-weight impurities, simplifying purification and improving yield. |
| Formation of cis-Isoelemicin | The isomerization of elemicin yields a mixture of cis- and trans-isoelemicin. The trans-isomer is the thermodynamically more stable and desired product. While difficult to completely avoid, prolonged heating can favor the formation of the trans-isomer. However, this must be balanced with the risk of polymerization. The typical ratio of trans to cis is approximately 70:30. | An optimized reaction time will provide an acceptable ratio of trans- to cis-isoelemicin without significant polymerization. |
| Degradation under Strongly Basic Conditions | Although KOH is the catalyst, prolonged exposure to harsh basic conditions at high temperatures can lead to the degradation of the trimethoxybenzene ring or other unforeseen side reactions. Use the minimum effective amount of catalyst (typically 2-5% by weight relative to elemicin). | A cleaner reaction profile with fewer degradation-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the base-catalyzed isomerization of elemicin. This reaction involves heating elemicin with a strong base, typically potassium hydroxide, to facilitate the migration of the double bond from the terminal position of the allyl group to a more stable internal position, yielding this compound.
Q2: What are the expected impurities in the synthesis of this compound?
A2: The primary impurities encountered during the synthesis of this compound via elemicin isomerization include:
-
Unreacted Elemicin: Incomplete reaction will leave residual starting material.
-
cis-Isoelemicin: The isomerization process naturally produces a mixture of trans (desired) and cis (impurity) isomers.
-
Oxidation Products: If the reaction is not performed under an inert atmosphere, various aldehydes, ketones, or alcohols can form from the oxidation of the propenyl side chain.
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Polymeric Residues: High temperatures or extended reaction times can lead to the polymerization of the starting material and product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the isomerization can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Use a suitable solvent system (e.g., hexane:ethyl acetate 9:1) to separate elemicin and this compound. The spots can be visualized under UV light or with a potassium permanganate stain. This compound, being more conjugated, will have a slightly different Rf value than elemicin.
-
GC: A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5) can provide quantitative information on the conversion of elemicin and the formation of this compound isomers.
Q4: What is the best method for purifying the crude this compound product?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from the crude reaction mixture. This technique separates compounds based on their boiling points. Elemicin has a boiling point of approximately 152-156°C at 17 mmHg[1], while this compound has a slightly higher boiling point. The difference in boiling points allows for their separation. Polymeric residues will remain in the distillation flask.
Q5: Can recrystallization be used to purify this compound?
A5: While this compound is a solid at room temperature, recrystallization can be challenging due to the presence of the oily cis-isomer which can hinder crystal formation. However, if a high percentage of the trans-isomer is present, recrystallization from a non-polar solvent like hexane or heptane at low temperatures can be attempted to further purify the solid trans-isoelemicin.
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of Elemicin to this compound
Materials:
-
Elemicin (1 equivalent)
-
Potassium hydroxide (KOH), pellets (0.02-0.05 equivalents)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with a temperature controller
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Nitrogen or argon gas inlet
Procedure:
-
To a clean and dry round-bottom flask, add elemicin and freshly crushed potassium hydroxide pellets.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Begin stirring and slowly heat the mixture to 140-150°C.
-
Maintain this temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete (as indicated by the disappearance or minimal presence of the elemicin spot/peak), turn off the heat and allow the mixture to cool to room temperature.
-
The crude product is now ready for purification.
Protocol 2: Purification of this compound by Fractional Distillation under Reduced Pressure
Materials:
-
Crude this compound from Protocol 1
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect the initial fraction, which may contain any low-boiling impurities and residual elemicin. The boiling point of elemicin is approximately 152-156°C at 17 mmHg[1].
-
As the temperature rises, the this compound fraction will begin to distill. Collect the fraction that distills at a constant temperature. The boiling point of this compound will be slightly higher than that of elemicin.
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Continue distillation until only a small amount of dark, viscous residue (polymeric material) remains in the distillation flask. Do not distill to dryness.
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The collected this compound fraction should be a clear to pale yellow liquid that will solidify upon cooling.
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Synthesis (Hypothetical Data for Illustrative Purposes)
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion of Elemicin (%) | Yield of this compound (%) | Purity of this compound (trans:cis) |
| 1 | 1 | 120 | 2 | 65 | 58 | 65:35 |
| 2 | 2.5 | 145 | 1.5 | 98 | 92 | 70:30 |
| 3 | 5 | 145 | 1.5 | 99 | 90 | 72:28 |
| 4 | 2.5 | 160 | 1 | 99 | 85 (significant polymerization) | 75:25 |
| 5 | 2.5 | 145 | 3 | 99 | 82 (some polymerization) | 78:22 |
Visualizations
Caption: Synthetic pathway for this compound from elemicin.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: GC-MS Analysis of Isoelemicin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoelemicin in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Given the semi-volatile nature of this compound, this guide addresses common challenges to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to GC-MS analysis?
A1: this compound is a phenylpropene with a relatively high boiling point and low vapor pressure, classifying it as a semi-volatile organic compound.[1][2] Understanding these properties is crucial for optimizing GC-MS parameters to prevent issues like peak broadening, tailing, or loss of analyte.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Boiling Point | 306-307 °C (estimated at 760 mmHg) | [1][2] |
| Vapor Pressure | 0.0014 mmHg @ 25 °C (estimated) | [1] |
| Solubility | Soluble in alcohol, sparingly soluble in water. | [1] |
Q2: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes?
A2: Several factors can lead to a missing or diminished this compound peak. The most common culprits are related to its semi-volatile nature and potential for thermal degradation. Consider the following:
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Inadequate Injection Temperature: The inlet temperature may be too low to efficiently vaporize the this compound.
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Analyte Loss during Sample Preparation: this compound may be lost during solvent evaporation steps due to its volatility.
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Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can adsorb this compound, preventing it from reaching the detector.
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Thermal Degradation: High temperatures in the injector or column can cause this compound to break down.
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Improper Column Selection: Using a column with a stationary phase that is not suitable for phenylpropenes can result in poor peak shape or no elution.
Q3: My this compound peak is tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue when analyzing semi-volatile and polar compounds like this compound. It is often caused by:
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Active Sites: Unpassivated surfaces in the inlet liner or the front of the GC column can cause tailing.
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Column Overload: Injecting too much sample can lead to peak tailing.
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Inappropriate Temperature Program: A slow temperature ramp or an initial oven temperature that is too low can contribute to peak tailing.
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Condensation in the Transfer Line: If the transfer line to the mass spectrometer is not sufficiently heated, this compound can condense, leading to tailing.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
Guide 1: Poor or No this compound Peak Response
This guide will walk you through the steps to diagnose and resolve issues of low or no signal for this compound.
References
How to prevent isoelemicin oxidation in antioxidant assays.
Technical Support Center: Isoelemicin Antioxidant Assays
Welcome to the technical support center for antioxidant assays involving this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address challenges related to the oxidative instability of this compound during analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound sample seem to lose antioxidant activity over time or show inconsistent results?
A1: this compound, a phenylpropene compound, is susceptible to oxidation. This degradation can occur during sample storage, preparation, or the assay itself, leading to a reduction in its antioxidant capacity and causing result variability. The propenyl side chain and methoxy groups on the benzene ring are potential sites for oxidative degradation. Factors like exposure to oxygen, light, elevated temperatures, and certain solvents can accelerate this process.
Q2: What are the primary factors that cause this compound to oxidize during an antioxidant assay?
A2: Several experimental factors can promote the oxidation of this compound:
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Oxygen: Atmospheric oxygen is a key contributor to the degradation of sensitive compounds.
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Light: UV or even ambient light can provide the energy to initiate oxidative chain reactions.
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Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
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Solvent Choice: Protic solvents or those containing trace metal impurities can facilitate oxidative pathways.
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pH: Non-optimal pH levels can alter the chemical stability of the molecule.
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Radical Reagent Stability: The free radicals used in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are inherently reactive and can interact with components of the assay medium over time.[1][2]
Q3: How should I prepare and store this compound stock solutions to minimize oxidation?
A3: To ensure the stability and potency of your this compound stock solutions, follow these recommendations:
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Use High-Purity Solvents: Use HPLC or analytical grade solvents (e.g., ethanol or methanol) that have been deoxygenated by sparging with an inert gas like nitrogen or argon for 15-20 minutes.
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Protect from Light: Store solutions in amber glass vials or wrap clear vials with aluminum foil.[1]
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Control Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, keep the solution on ice.
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Inert Atmosphere: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing to displace oxygen.
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Prepare Fresh: Whenever possible, prepare fresh dilutions from the stock solution immediately before conducting the assay.
Q4: Are there specific modifications to DPPH or ABTS assays that can prevent this compound degradation?
A4: Yes, modifying standard protocols can significantly improve the accuracy of results for sensitive compounds.
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Shorten Incubation Time: Reduce the reaction time to the minimum required to reach a stable endpoint. Run a time-course experiment to determine the optimal reading window.
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Work in Low-Light Conditions: Perform the assay steps, particularly incubation, in the dark or under low-light conditions.
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Use a Deoxygenated Assay Buffer/Solvent: Ensure all reagents and buffers are deoxygenated to minimize oxidative interference.
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Control Temperature: Use a temperature-controlled plate reader or water bath to maintain a consistent, low temperature (e.g., 20-25°C) throughout the assay.
Q5: Can the choice of solvent impact the stability and measured antioxidant activity of this compound?
A5: Absolutely. The solvent can influence both the stability of this compound and the reaction kinetics of the assay. For instance, the mechanism of radical scavenging in DPPH and ABTS assays can shift between hydrogen atom transfer (HAT) and single electron transfer (SET) depending on the solvent environment.[3][4] It is crucial to select a solvent that ensures the solubility of this compound while minimizing its degradation. Ethanol and methanol are common choices, but their purity and handling (i.e., deoxygenation) are critical.
Troubleshooting Guides
Problem: Inconsistent or Rapidly Drifting Absorbance Readings
-
Possible Cause: Your this compound sample is likely oxidizing during the measurement period. This continuous reaction prevents the absorbance from reaching a stable plateau, leading to inconsistent readings.
-
Solution Workflow:
Caption: Workflow for handling oxidatively sensitive compounds.
Problem: Lower-Than-Expected or No Antioxidant Activity Detected
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Possible Cause: The this compound may have significantly degraded in the stock solution before the assay was even performed. This can result from improper storage or handling.
-
Troubleshooting Steps:
Caption: Decision tree for troubleshooting low antioxidant activity.
Data Presentation
The following tables illustrate how experimental conditions can affect the measured antioxidant capacity of this compound. Note: Data are illustrative examples for comparison purposes.
Table 1: Illustrative Effect of Solvent Choice on this compound IC₅₀ Values (µg/mL) in DPPH Assay
| Solvent | Standard Protocol | Modified Protocol (N₂ Purge) |
| Methanol | 150.5 ± 12.3 | 95.2 ± 5.1 |
| Ethanol | 142.8 ± 10.9 | 91.7 ± 4.8 |
| Dimethyl Sulfoxide (DMSO) | 185.4 ± 15.6 | 130.1 ± 9.5 |
Table 2: Illustrative Impact of Storage Conditions on Potency of this compound Stock (1 mg/mL in Ethanol)
| Storage Condition | % Potency Remaining after 7 Days |
| Room Temp, Clear Vial, Air Headspace | 35% |
| 4°C, Clear Vial, Air Headspace | 68% |
| 4°C, Amber Vial, Air Headspace | 85% |
| -20°C, Amber Vial, N₂ Headspace | 99% |
Experimental Protocols
Protocol 1: Modified DPPH Assay for Oxygen-Sensitive Compounds
This protocol is optimized to minimize the oxidation of this compound during the assay.
-
Reagent Preparation:
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Prepare a 0.1 mM DPPH solution in deoxygenated, HPLC-grade ethanol. To deoxygenate, sparge the ethanol with dry nitrogen gas for 20 minutes. Store this solution in an amber bottle at 4°C.
-
Prepare a 1 mg/mL stock solution of this compound in deoxygenated ethanol. Flush the vial headspace with nitrogen before sealing and store at -20°C.
-
-
Assay Procedure:
-
Perform all steps under subdued lighting.
-
Prepare serial dilutions of the this compound stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using deoxygenated ethanol immediately before use.
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
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Add 50 µL of deoxygenated ethanol to three wells to serve as the negative control (blank).
-
Initiate the reaction by adding 150 µL of the 0.1 mM DPPH solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 517 nm every 2 minutes for 30 minutes.
-
A control containing 50 µL of ethanol and 150 µL of DPPH solution is used as the reference for 0% inhibition.
-
-
Calculation:
-
Determine the time point at which the absorbance for the standards (e.g., ascorbic acid) and higher concentration samples becomes stable. Use the absorbance reading from this time point for all calculations.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: Recommended Stock Solution Preparation and Handling
Caption: Recommended workflow for this compound stock solution handling.
References
- 1. Characterization, Antioxidant and Antibacterial Activity of Essential Oils and Their Encapsulation into Biodegradable Material Followed by Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. mdpi.com [mdpi.com]
Addressing poor cell permeability of isoelemicin in in vitro studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor cell permeability of isoelemicin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern in in vitro studies?
A1: this compound is a naturally occurring phenylpropanoid compound.[1][2] Its chemical structure lends it lipophilic (fat-soluble) and hydrophobic (water-insoluble) properties. While lipophilicity can facilitate passage through the lipid bilayer of cell membranes, its very low aqueous solubility can lead to several challenges in in vitro settings. The compound may precipitate out of aqueous cell culture media, leading to an inaccurate assessment of its biological activity due to low bioavailability at the cellular level.
Q2: I'm observing lower than expected efficacy of this compound in my cell-based assays. Could this be related to poor cell permeability?
A2: Yes, it is highly likely. Poor aqueous solubility can lead to the formation of micro-precipitates in your cell culture medium. This reduces the actual concentration of this compound available to interact with the cells, resulting in seemingly low potency or efficacy. Furthermore, highly lipophilic compounds can adsorb to plasticware, further decreasing the effective concentration.
Q3: What are the key physicochemical properties of this compound that I should be aware of?
A3: Understanding the physicochemical properties of this compound is crucial for designing effective in vitro experiments. Key properties are summarized in the table below.
| Property | Value | Implication for In Vitro Studies |
| Molecular Formula | C₁₂H₁₆O₃ | Provides the elemental composition. |
| Molecular Weight | 208.25 g/mol | Influences diffusion rates. |
| logP (o/w) | ~2.7-2.8 | Indicates high lipophilicity and potential for membrane partitioning, but also poor aqueous solubility. |
| Water Solubility | Estimated at 155.4 mg/L | Low aqueous solubility is a primary reason for poor bioavailability in vitro.[3] |
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: Several strategies can be employed to improve the solubility and delivery of this compound to your cells in vitro. These include using a co-solvent like dimethyl sulfoxide (DMSO), or employing formulation strategies such as complexation with cyclodextrins or using lipid-based delivery systems. It is crucial to first determine the maximum tolerable concentration of any solvent or vehicle for your specific cell line to avoid artifacts from vehicle-induced toxicity.
Troubleshooting Guide
Problem 1: Low or Inconsistent Biological Activity
Possible Cause: Poor solubility and precipitation of this compound in the aqueous cell culture medium.
Troubleshooting Steps:
-
Vehicle Optimization:
-
DMSO Concentration: Use a minimal concentration of DMSO (typically ≤ 0.1% v/v) to dissolve this compound. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
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Solubility Check: Before adding to cells, visually inspect your final working solution of this compound in the medium for any signs of precipitation. You can also centrifuge the solution and measure the concentration of this compound in the supernatant to determine the actual soluble concentration.
-
-
Formulation Strategies:
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Co-lyophilizing this compound with a cyclodextrin can create an inclusion complex with improved solubility.
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Lipid-Based Formulations: Nanoemulsions or liposomes can be used to encapsulate this compound and facilitate its delivery to cells.[1][7][8] These formulations mimic biological membranes and can improve the bioavailability of lipophilic compounds.
-
Problem 2: Difficulty in Obtaining Reproducible Results in Permeability Assays (e.g., Caco-2)
Possible Cause: Non-specific binding of the lipophilic this compound to the plasticware of the assay plates and retention within the cell monolayer.
Troubleshooting Steps:
-
Assay Buffer Modification:
-
Addition of Bovine Serum Albumin (BSA): Including BSA (e.g., 4%) in the basolateral (receiver) chamber of your Caco-2 assay can mimic the in vivo "sink" condition of plasma proteins binding to the compound after it crosses the intestinal barrier. This can improve the recovery and apparent permeability (Papp) of highly lipophilic compounds.[2][3]
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Use of Simulated Intestinal Fluid: Using a buffer that more closely mimics the composition of intestinal fluid can improve the relevance of the in vitro data.[9]
-
-
Recovery Calculation: Always calculate the mass balance (recovery) of the compound at the end of the permeability assay. Low recovery (<80%) suggests issues with non-specific binding or cell retention. To quantify this, you can lyse the cells and extract the compound from the plasticware with an organic solvent.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Lipophilic Compounds like this compound
This protocol is adapted for assessing the permeability of poorly soluble compounds.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
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Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
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Bovine Serum Albumin (BSA)
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Lucifer yellow (paracellular integrity marker)
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Test compound (this compound) and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture:
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Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days.
-
Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers are typically ready for use when TEER values are >250 Ω·cm².
-
-
Preparation of Dosing and Receiver Solutions:
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Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in transport buffer to the final desired concentration. The final DMSO concentration should be kept below 0.5%.
-
Prepare the receiver buffer by dissolving BSA in the transport buffer to a final concentration of 4% (w/v).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the apical chamber and the receiver buffer (with BSA) to the basolateral chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh receiver buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Ratio:
-
Perform the assay as described above but add the dosing solution to the basolateral chamber and the receiver buffer to the apical chamber.
-
-
Monolayer Integrity Test:
-
After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has permeated to the basolateral chamber. A low permeability of Lucifer yellow confirms the integrity of the cell monolayer.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in all collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Visualizations
Experimental Workflow for Addressing Poor Permeability
Caption: Workflow for troubleshooting poor in vitro activity of this compound.
Hypothetical Signaling Pathway for a Phenylpropanoid Compound
Since the specific signaling pathway for this compound is not well-defined, this diagram illustrates a plausible mechanism for a lipophilic compound that could interact with a G-protein coupled receptor (GPCR), a common target for natural products. Elemicin, a related compound, is suggested to act as a 5-HT2A agonist, which is a GPCR.[10]
Caption: Hypothetical GPCR signaling pathway for a phenylpropanoid like this compound.
References
- 1. Elemicin | 487-11-6 | FE22655 | Biosynth [biosynth.com]
- 2. Elemicin - Wikipedia [en.wikipedia.org]
- 3. jipb.net [jipb.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 9. scilit.com [scilit.com]
- 10. Elemicin - HerbPedia [herbpedia.wikidot.com]
Technical Support Center: Resolving Co-elution of Isoelemicin and Other Phenylpropanoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of isoelemicin with other structurally similar phenylpropanoids during chromatographic analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound from other phenylpropanoids.
Question: My this compound peak is co-eluting with another phenylpropanoid, resulting in poor resolution. What are the initial troubleshooting steps?
Answer:
Co-elution is a common challenge in the analysis of complex mixtures like plant extracts containing numerous phenylpropanoids.[1][2] When facing co-elution of this compound, a systematic approach to method optimization is crucial. The resolution of two chromatographic peaks is governed by three key factors: efficiency, selectivity, and retention.[3]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for co-elution problems.
Step-by-step guidance:
-
Assess Peak Shape and Purity:
-
Symmetrical Peaks: If the merged peak is symmetrical, co-elution might be complete. Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to check for peak purity.[3] Different UV spectra or m/z ratios across the peak indicate the presence of multiple compounds.[3]
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Asymmetrical Peaks (Tailing or Fronting): Peak tailing can be caused by column degradation or secondary interactions.[4] Peak fronting may indicate sample overload.[4] Address these issues first, as they can exacerbate co-elution.
-
-
Review and Optimize Method Parameters:
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Mobile Phase Composition: This is often the most effective parameter to adjust for selectivity.[5][6] For reversed-phase HPLC, altering the organic modifier (e.g., switching from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly impact the separation of ionizable compounds.[6][7]
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Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[8] Phenyl-based columns can offer alternative selectivity for aromatic compounds like phenylpropanoids through π-π interactions.[9] Chiral stationary phases may be necessary for separating enantiomers.[10]
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Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between co-elution and a dirty column inlet as the cause of peak distortion?
A1: A dirty column inlet or a clogged frit typically affects all peaks in the chromatogram, often causing splitting or broadness.[4][7] If only a specific pair of peaks (e.g., this compound and a related isomer) is poorly resolved while other peaks are sharp and symmetrical, co-elution is the more likely cause. To confirm, you can reverse and flush the column (if permissible by the manufacturer) or replace the inlet frit and observe if the peak shape improves for all analytes.[4]
Q2: I am using HPLC-UV. How can I confirm that a single peak contains both this compound and another phenylpropanoid?
A2: With a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak's upslope, apex, and downslope.[3] If the spectra are not identical, it indicates the presence of more than one compound.[3] If you only have a variable wavelength detector, you can run the sample at multiple wavelengths where the analytes have different absorbance ratios. A change in the peak shape or height ratio between runs suggests co-elution. However, coupling your HPLC to a mass spectrometer (LC-MS) provides more definitive evidence by identifying different mass-to-charge ratios within the single chromatographic peak.
Q3: Can changing from isocratic to gradient elution help resolve co-eluting phenylpropanoids?
A3: Yes, a gradient elution can often improve the separation of complex mixtures.[5] For compounds with different polarities, a shallow gradient can enhance resolution. By starting with a weaker mobile phase and gradually increasing its strength, you can often achieve better separation of closely eluting peaks that might co-elute under isocratic conditions.
Q4: Are there alternative chromatographic techniques to HPLC for separating this compound and its isomers?
A4: Supercritical Fluid Chromatography (SFC) is an excellent alternative for separating isomers, including chiral compounds.[11][12] SFC often provides higher efficiency and unique selectivity compared to HPLC, and is particularly effective for non-polar to moderately polar compounds like many phenylpropanoids.[11] Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is also widely used for the analysis of volatile phenylpropanoids found in essential oils and can provide excellent resolution.
Quantitative Data Summary
The following tables summarize typical starting conditions for the separation of this compound and other phenylpropanoids using different chromatographic techniques. These are intended as a starting point for method development.
Table 1: HPLC Separation Parameters for Phenylpropanoids
| Parameter | C18 Column | Phenyl Column | Chiral Column |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Heptane/Isopropanol |
| Mobile Phase B | Acetonitrile or Methanol | Methanol | (varies) |
| Gradient | 40-80% B in 25 min | 30-70% B in 40 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C | 25 °C |
| Detection | DAD (270-280 nm) | DAD (275 nm) | UV (254 nm) |
| Typical Resolution (Rs) | > 1.5 for some pairs | > 2.0 for aromatic isomers | > 1.2 for enantiomers |
Table 2: GC-MS Parameters for Volatile Phenylpropanoids
| Parameter | Value |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (2 min), ramp to 240 °C at 3-5 °C/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 m/z |
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Separation of this compound and Elemicin
This protocol is adapted from methods used for the analysis of phenylpropanoids in nutmeg extracts.
Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development for phenylpropanoid separation.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: 275 nm, with spectra collected from 200-400 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-22 min: Linear gradient to 80% B
-
22-24 min: Hold at 80% B
-
24-25 min: Return to 40% B
-
25-30 min: Re-equilibration at 40% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of the plant extract or sample in methanol.
-
Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for the Analysis of Volatile Phenylpropanoids
This protocol is a general method suitable for screening essential oils for this compound, safrole, and other related volatile compounds.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split mode (split ratio 50:1), temperature 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 4 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Dilute the essential oil or extract in a suitable solvent like hexane or ethyl acetate (e.g., 1:100 v/v).
-
Logical Relationship Diagram for Method Selection:
Caption: Logical diagram for selecting the appropriate chromatographic method.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC 疑難排解指南 [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. osti.gov [osti.gov]
- 12. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Isoelemicin and Elemicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of two structurally related phenylpropenes, isoelemicin and elemicin. While both compounds, derived from various plant essential oils, have been noted for their biological activities, this document aims to collate the available scientific evidence on their antimicrobial efficacy. This comparison is intended to serve as a resource for researchers in microbiology, natural product chemistry, and drug development.
Introduction to this compound and Elemicin
Elemicin and this compound are constitutional isomers, differing in the position of the double bond in their propenyl side chain. Elemicin possesses a terminal double bond (an allyl group), whereas this compound has an internal double bond (a propenyl group). This structural difference can influence their physicochemical properties and, consequently, their biological activities, including their antimicrobial effects. Both compounds are found in the essential oils of various plants, with elemicin being a notable constituent of nutmeg and mace.
Quantitative Antimicrobial Data
A significant challenge in directly comparing the antimicrobial efficacy of this compound and elemicin is the limited availability of quantitative data for this compound in the scientific literature. While elemicin has been the subject of several antimicrobial studies with specific Minimum Inhibitory Concentration (MIC) values reported, corresponding data for this compound against a broad range of microorganisms is scarce. One study has noted the combined antifungal activity of elemicin and this compound against Cladosporium cucumerinum, but this does not allow for an assessment of their individual potencies.
The following table summarizes the available quantitative antimicrobial data for elemicin.
Table 1: Minimum Inhibitory Concentration (MIC) of Elemicin against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | 31.25 | [1] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 31.25 | [1] |
| Salmonella typhi | Gram-negative Bacteria | 31.25 | [1] |
| Klebsiella pneumoniae | Gram-negative Bacteria | 62.5 | [1] |
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 | [1] |
| Campylobacter jejuni | Gram-negative Bacteria | Not specified | [2] |
Data for this compound is not sufficiently available to be presented in a comparative table.
Experimental Protocols
The evaluation of antimicrobial efficacy typically involves standardized methods to determine the MIC and Minimum Bactericidal Concentration (MBC) of a compound. The following are detailed methodologies commonly employed for testing natural products like this compound and elemicin.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Stock solutions of this compound and elemicin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Microbial Culture: The test microorganism is cultured overnight, and the inoculum is prepared by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
2. Assay Procedure:
- Aliquots of the serially diluted test compounds are added to the wells of the microtiter plate.
- The standardized microbial inoculum is then added to each well.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
3. Interpretation of Results:
- After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a compound.
1. Preparation of Materials:
- Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.
- Microbial Inoculum: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar.
- Filter Paper Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
2. Assay Procedure:
- The impregnated disks are placed on the surface of the inoculated agar plates.
- The plates are incubated under appropriate conditions.
3. Interpretation of Results:
- The antimicrobial agent diffuses from the disk into the agar. If the compound is effective against the microorganism, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and is indicative of the antimicrobial activity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination.
Signaling Pathways and Mechanism of Action
The precise antimicrobial mechanisms of action for this compound and elemicin are not yet fully elucidated. However, for phenylpropenes in general, the proposed mechanisms often involve the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of essential intracellular components. This disruption can also interfere with membrane-bound proteins and enzymes, including those involved in energy production and transport, ultimately leading to cell death. The structural difference between the allyl and propenyl side chains of elemicin and this compound may influence their interaction with the microbial membrane, potentially leading to differences in their antimicrobial potency. Further research is required to delineate the specific molecular targets and signaling pathways affected by these compounds.
Conclusion
References
Isoelemicin's Antioxidant Capacity: A Comparative Validation Guide Against Trolox
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
To facilitate a direct and unambiguous comparison of the antioxidant capacities of isoelemicin and Trolox, quantitative data from various assays should be summarized in a tabular format. The following table illustrates how such data would be presented. The values for this compound are hypothetical placeholders, pending experimental determination.
| Antioxidant Assay | Parameter | This compound (Hypothetical) | Trolox (Typical Values) |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL) | [Experimental Value] | ~2.5 - 8.0 |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | [Experimental Value] | 1.0 (by definition) |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µmol TE/g) | [Experimental Value] | 1.0 (by definition) |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (mmol Fe²⁺/g) | [Experimental Value] | Variable, used as standard |
Note: IC₅₀ (Inhibitory Concentration 50%) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to Trolox.
Experimental Protocols
Accurate and reproducible data is contingent on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for the key assays used to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound and Trolox standards of varying concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for both this compound and Trolox in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only methanol and a control containing methanol and the DPPH solution are also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound and Trolox standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions for both this compound and Trolox.
-
Add 20 µL of each dilution to a 96-well plate, followed by 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Visualizing Experimental and Biological Pathways
To further clarify the experimental workflow and the biological context of antioxidant activity, the following diagrams are provided.
Caption: Experimental workflow for comparing the antioxidant capacity of this compound and Trolox.
Caption: Simplified pathway of antioxidant action against reactive oxygen species (ROS).
A Comparative Analysis of the Biological Activities of Isoelemicin and Myristicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoelemicin and myristicin are structurally related phenylpropanoids found in the essential oils of various plants, most notably nutmeg (Myristica fragrans). While both compounds contribute to the characteristic aroma and biological effects of these plants, they exhibit distinct profiles in their interactions with physiological systems. This guide provides a comparative overview of the reported biological activities of this compound and myristicin, supported by available experimental data and detailed methodologies, to aid in further research and drug discovery efforts.
Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and myristicin. It is important to note that research on myristicin is more extensive than that on this compound, resulting in a greater availability of quantitative data for the former.
| Biological Activity | Compound | Test System | Result (IC50/MIC) | Reference |
| Cytotoxicity | Myristicin | Human colorectal adenocarcinoma (Caco-2) cells | IC50: 146 µg/mL | [1][2] |
| Myristicin | Human rhabdomyosarcoma (RD) cells | > 500 µg/mL (pure) | [2] | |
| Myristicin | Human chronic myeloid leukemia (K-562) cells | Significant inhibition at 100 µg/mL | [1][2] | |
| Myristicin | Human non-small cell lung adenocarcinoma (NCI-H460) cells | Significant inhibition at 100 µg/mL | [1][2] | |
| Myristicin | Human breast adenocarcinoma (MCF-7) cells | Significant inhibition at 100 µg/mL | [1][2] | |
| Antimicrobial | Elemicin | Escherichia coli | MIC: 31.25 µg/mL | |
| Elemicin | Pseudomonas aeruginosa | MIC: 31.25 µg/mL | ||
| Elemicin | Salmonella typhi | MIC: 31.25 µg/mL | ||
| Elemicin | Klebsiella pneumonia | MIC: 62.5 µg/mL | ||
| Elemicin* | Staphylococcus aureus | MIC: 62.5 µg/mL | ||
| Myristicin | Cutibacterium acnes | Good antibacterial effect | [2] | |
| Myristicin | Staphylococcus aureus | Good antibacterial effect | [2] | |
| Antioxidant | Myristicin | DPPH radical scavenging assay | IC50: 189 ppm | [3] |
| Myristicin | Essential oil from Myristica fragrans | Moderate activity | [1][2] | |
| Anti-inflammatory | Myristicin | Inhibition of NO, IL-6, IL-10, etc. in macrophages | Effective inhibition |
Note: Data for elemicin, a close structural isomer of this compound, is included due to the limited availability of specific data for this compound.
Comparative Biological Activities
Cytotoxicity
Myristicin has demonstrated cytotoxic effects against several human cancer cell lines. For instance, it exhibited an IC50 value of 146 µg/mL against human colorectal adenocarcinoma (Caco-2) cells.[1][2] It has also shown significant growth inhibition of K-562 (leukemia), NCI-H460 (lung cancer), and MCF-7 (breast cancer) cell lines at a concentration of 100 µg/mL.[1][2] In contrast, its cytotoxic effect on human rhabdomyosarcoma (RD) cells was less pronounced, with an IC50 greater than 500 µg/mL for the pure compound.[2]
Quantitative cytotoxic data for isolated this compound is currently limited in the scientific literature.
Anti-inflammatory Activity
Myristicin has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Antimicrobial Activity
Myristicin has shown good antibacterial activity against bacteria implicated in acne, such as Cutibacterium acnes and Staphylococcus aureus.[2]
While specific antimicrobial data for this compound is scarce, studies on its close isomer, elemicin, have reported minimum inhibitory concentration (MIC) values against various pathogenic bacteria. Elemicin demonstrated MIC values of 31.25 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, and 62.5 µg/mL against Klebsiella pneumonia and Staphylococcus aureus.
Antioxidant Activity
Myristicin has been shown to possess antioxidant properties. In a DPPH radical scavenging assay, isolated myristicin exhibited an IC50 value of 189 ppm.[3] Studies on nutmeg essential oil, which contains myristicin, have also indicated moderate antioxidant activity.[1][2]
Information regarding the specific antioxidant capacity of isolated this compound is limited, though it is presumed to contribute to the overall antioxidant effect of essential oils in which it is present.
Signaling Pathways
Myristicin
Myristicin is known to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. Myristicin is also known to interact with enzymes of the cytochrome P450 complex, which can influence its metabolism and potential toxicity.[1][2]
Myristicin-induced apoptosis signaling pathway.
This compound
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanisms of action at the molecular level.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general representation for assessing the cytotoxic effects of compounds like myristicin.
-
Cell Seeding: Plate human cancer cells (e.g., Caco-2, K-562, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or myristicin) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (HRBC Membrane Stabilization Method)
This assay assesses the ability of a compound to stabilize red blood cell membranes, which is an indicator of anti-inflammatory activity.
-
Blood Collection and Preparation: Collect fresh human blood in a tube containing an anticoagulant. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells (RBCs) three times with an equal volume of normal saline. Resuspend the packed cells to make a 10% v/v suspension in normal saline.
-
Reaction Mixture: Prepare the reaction mixture by adding 1 mL of the test compound solution (at various concentrations) to 1 mL of the 10% RBC suspension. For the control, use 1 mL of saline instead of the test compound. Use a standard anti-inflammatory drug (e.g., aspirin) as a positive control.
-
Incubation: Incubate all the tubes at 56°C for 30 minutes in a water bath.
-
Centrifugation: After incubation, centrifuge the tubes at 2500 rpm for 5 minutes.
-
Absorbance Measurement: Collect the supernatant and measure the absorbance at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization using the following formula: % Stabilization = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to a concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.
Conclusion
Myristicin has been the subject of more extensive research, revealing a range of biological activities including cytotoxicity against various cancer cell lines, anti-inflammatory, antimicrobial, and antioxidant effects. Its mechanism of action, particularly in inducing apoptosis, is partially understood. In contrast, the biological activities of this compound are less well-characterized, with limited quantitative data available for the isolated compound. While it is likely to contribute to the overall bioactivity of the essential oils in which it is found, further studies are imperative to delineate its specific pharmacological profile and mechanisms of action. This comparative guide highlights the current state of knowledge and underscores the need for more focused research on this compound to fully understand its therapeutic potential.
References
Immunoassay Cross-Reactivity of Isoelemicin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of isoelemicin in immunoassays. Due to a lack of specific experimental data on this compound in published literature, this document focuses on predicting its cross-reactive potential based on structural similarities with related compounds. It also offers a foundational experimental protocol to assess such cross-reactivity.
Understanding the Potential for Cross-Reactivity
This compound is a phenylpropanoid, a class of organic compounds found in various plants. In the context of immunoassays, which rely on the specific binding of antibodies to target analytes, the structural similarity of a compound to the target molecule can lead to cross-reactivity. This occurs when an antibody binds to a non-target molecule that shares similar structural features, potentially leading to inaccurate quantification and false-positive results.
The potential for this compound to cross-react in an immunoassay designed for other phenylpropanoids, or vice versa, is significant due to its structural resemblance to compounds like elemicin and myristicin.
Structural Comparison of Phenylpropanoids
The likelihood of cross-reactivity is directly related to the structural homology between this compound and other molecules that could be present in a sample. The key structural features of these compounds are highlighted below.
| Compound | Chemical Structure | Key Structural Features |
| This compound | 1,2,3-trimethoxy-5-(1-propenyl)benzene. The position of the double bond in the propenyl side chain is a key distinguishing feature. | |
| Elemicin | 1,2,3-trimethoxy-5-allylbenzene. Differs from this compound in the position of the side-chain double bond.[1][2] | |
| Myristicin | 5-allyl-1-methoxy-2,3-methylenedioxybenzene. Shares the allyl side chain with elemicin but has a different substitution pattern on the benzene ring. |
Caption: Chemical structures of this compound, elemicin, and myristicin, highlighting their structural similarities as phenylpropanoids.
Hypothetical Cross-Reactivity Data
In the absence of published experimental data, the following table presents hypothetical cross-reactivity data for illustrative purposes. This table demonstrates how results would be presented if an immunoassay for elemicin was tested against this compound and myristicin.
| Compound Tested | Concentration at 50% Inhibition (IC50) | % Cross-Reactivity |
| Elemicin (Target Analyte) | 10 ng/mL | 100% |
| This compound | 50 ng/mL | 20% |
| Myristicin | 100 ng/mL | 10% |
| Unrelated Compound | > 1000 ng/mL | < 1% |
Note: The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Experimental Protocol for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method for determining the cross-reactivity of small molecules like this compound. The following is a generalized protocol.
Objective: To determine the percentage of cross-reactivity of this compound and other structurally related compounds in a competitive immunoassay for a target analyte (e.g., elemicin).
Materials:
-
Microtiter plate coated with antibodies specific to the target analyte.
-
Standard solutions of the target analyte.
-
Solutions of this compound and other potential cross-reactants at various concentrations.
-
Enzyme-conjugated target analyte (tracer).
-
Substrate solution for the enzyme.
-
Stop solution.
-
Wash buffer.
-
Plate reader.
Procedure:
-
Preparation of Reagents: Prepare a series of standard dilutions for the target analyte and the test compounds (this compound, etc.).
-
Competitive Binding:
-
Add a fixed amount of the enzyme-conjugated target analyte (tracer) to each well of the antibody-coated microtiter plate.
-
Simultaneously add the standard dilutions or the test compound dilutions to the wells.
-
Incubate the plate to allow the target analyte and the test compounds to compete for binding to the immobilized antibodies.
-
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate into a colored product.
-
Incubation and Stopping Reaction: Incubate the plate to allow for color development. Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentrations of the standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the signal) for the target analyte and for each test compound.
-
Calculate the percentage of cross-reactivity using the formula mentioned above.
-
Visualizing the Competitive Immunoassay Principle
The following diagram illustrates the principle of a competitive immunoassay for determining the presence of this compound.
References
In Vivo Validation of Isoelemicin's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of isoelemicin against other well-documented phenylpropanoids. Due to the limited direct in vivo data on this compound, this document extrapolates from the known activities of structurally related compounds, eugenol and trans-cinnamaldehyde, to provide a framework for future research and to highlight key experimental considerations.
Comparative Analysis of Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Route of Administration | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) | Reference Compound |
| This compound | Rat | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Not Available) |
| Eugenol | Rat | 100 mg/kg | Oral | 78% | 3 | Aspirin (73% at 300 mg/kg) |
| Trans-cinnamaldehyde | Rat | 10 mg/kg | Oral | (Data Varies) | 3-5 | Indomethacin |
Experimental Protocols
To facilitate the in vivo validation of this compound's anti-inflammatory properties, a detailed protocol for the carrageenan-induced paw edema assay is provided below. This method is a robust and reproducible model for screening novel anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by a phlogistic agent in the rat paw.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Administer the vehicle orally.
-
Group II (Positive Control): Administer Indomethacin (10 mg/kg) orally.
-
Group III, IV, V (Test Groups): Administer this compound at different doses (e.g., 25, 50, 100 mg/kg) orally.
-
-
Initial Paw Volume Measurement: One hour after the administration of the test compounds, measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of many phenylpropanoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Workflow for carrageenan-induced paw edema assay.
Phenylpropanoids like eugenol and trans-cinnamaldehyde have been shown to inhibit the activation of NF-κB.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[1][2] this compound may exert its anti-inflammatory effects by preventing IκBα degradation, thereby blocking NF-κB nuclear translocation.
Caption: Hypothesized inhibition of NF-κB pathway by this compound.
Furthermore, the MAPK pathway, which includes ERK, JNK, and p38, is also a critical regulator of inflammation. Phenylpropanoids can suppress the phosphorylation of these MAPKs, leading to a downstream reduction in the production of inflammatory mediators. It is plausible that this compound shares this mechanism of action.
Caption: Hypothesized modulation of MAPK pathway by this compound.
References
Statistical analysis of isoelemicin's bioactivity compared to existing compounds.
https-apps-who-int/medicinedocs/documents/s18991en/s18991en.pdf 1
[2] Isoelemicin inhibits proliferation and induces apoptosis in human prostate cancer cells through a p53-dependent pathway - PubMed (2021-08-01) this compound (1,2,3-trimethoxy-5-(1-propenyl) benzene), an isomer of elemicin, is a natural phenylpropanoid compound. The present study investigated the anticancer effects of this compound on human prostate cancer cells and explored the underlying mechanisms. This compound was found to inhibit the proliferation of prostate cancer cells, with half maximal inhibitory concentration (IC50) values of 16.52 µM in DU145 cells and 19.32 µM in PC3 cells. Moreover, this compound induced apoptosis in prostate cancer cells in a dose-dependent manner. Further mechanistic studies revealed that this compound treatment increased the expression of p53, which in turn upregulated the expression of its downstream target genes, such as p21 and Bax. ... (2021-08-01) this compound (1,2,3-trimethoxy-5-(1-propenyl) benzene), an isomer of elemicin, is a natural phenylpropanoid compound. The present study investigated the anticancer effects of this compound on human prostate cancer cells and explored the underlying mechanisms. ... (2021-08-01) this compound was found to inhibit the proliferation of prostate cancer cells, with half maximal inhibitory concentration (IC50) values of 16.52 µM in DU145 cells and 19.32 µM in PC3 cells. Moreover, this compound induced apoptosis in prostate cancer cells in a dose-dependent manner. ... (2021-08-01) Further mechanistic studies revealed that this compound treatment increased the expression of p53, which in turn upregulated the expression of its downstream target genes, such as p21 and Bax. In addition, this compound-induced apoptosis was accompanied by the activation of caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). ... (2021-08-01) The results demonstrated that this compound is a promising candidate for the development of a novel therapeutic agent for prostate cancer. ... These findings suggest that this compound induces apoptosis in prostate cancer cells through a p53-dependent pathway. The results demonstrated that this compound is a promising candidate for the development of a novel therapeutic agent for prostate cancer. 3
Safrole induces S-phase arrest and apoptosis in human oral cancer cells - PubMed (2014-06-01) Safrole, 4-allyl-1,2-(methylenedioxy)benzene, is a natural phenylpropanoid that is present in the essential oils of some plants. In this study, we investigated the anticancer effects of safrole on human oral cancer cells. Safrole inhibited the growth of oral cancer cells with an IC50 of 0.25-0.5 mM. Safrole at 0.5 mM induced S-phase arrest and apoptosis in Ca9-22 cells. Safrole-induced S-phase arrest was associated with a decrease in the expression of cyclin A, cyclin B1, and CDK1. Moreover, safrole-induced apoptosis was accompanied by the activation of caspase-3, -8, and -9, and the cleavage of PARP. Safrole also increased the expression of Fas, FasL, and Bax, and decreased the expression of Bcl-2. ... (2014-06-01) Safrole, 4-allyl-1,2-(methylenedioxy)benzene, is a natural phenylpropanoid that is present in the essential oils of some plants. In this study, we investigated the anticancer effects of safrole on human oral cancer cells. Safrole inhibited the growth of oral cancer cells with an IC50 of 0.25-0.5 mM. Safrole at 0.5 mM induced S-phase arrest and apoptosis in Ca9-22 cells. ... (2014-06-01) Safrole-induced S-phase arrest was associated with a decrease in the expression of cyclin A, cyclin B1, and CDK1. Moreover, safrole-induced apoptosis was accompanied by the activation of caspase-3, -8, and -9, and the cleavage of PARP. Safrole also increased the expression of Fas, FasL, and Bax, and decreased the expression of Bcl-2. Furthermore, safrole increased the production of reactive oxygen species (ROS) and the phosphorylation of JNK, p38, and ERK. ... (2014-06-01) Pretreatment with a ROS scavenger, N-acetylcysteine (NAC), reversed safrole-induced apoptosis and the activation of MAPKs. These results suggest that safrole induces apoptosis in oral cancer cells through a ROS-mediated MAPK pathway. ... (2014-06-01) Safrole, 4-allyl-1,2-(methylenedioxy)benzene, is a natural phenylpropanoid that is present in the essential oils of some plants. In this study, we investigated the anticancer effects of safrole on human oral cancer cells. 4
[5] Safrole - an overview | ScienceDirect Topics Safrole (4-allyl-1,2-methylene-dioxybenzene) is a natural substance with a pleasant odor, which is found in the essential oils of a number of plants, such as sassafras (Sassafras albidum), camphor (Cinnamomum camphora), and nutmeg (Myristica fragrans). It is a colorless or slightly yellow oily liquid. Safrole has a role as a volatile oil component, a fragrance, a pesticide, a metabolite, and a carcinogen. Safrole and its metabolites have been shown to be carcinogenic in rodents. ... Safrole is a major constituent of several essential oils including sassafras oil. It is used as a fragrance and flavoring agent. Safrole is a weak hepatocarcinogen in rats and mice. ... Safrole is a natural phenylpropene, a component of many essential oils, and used as a flavoring agent in the food industry. Safrole is also a precursor for the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA, ecstasy). Safrole is a weak hepatocarcinogen in rats and mice. ... Safrole is a member of the class of 1,3-benzodioxoles that is 1,3-benzodioxole substituted by an allyl group at position 5. It has a role as a volatile oil component, a fragrance, a pesticide, a metabolite and a carcinogen. ... Safrole is carcinogenic in rats and mice, causing liver tumors. The carcinogenicity of safrole is thought to be due to its metabolism to 1′-hydroxysafrole, which is then converted to a reactive sulfate ester that can bind to DNA. 3
[6] Eugenol enhances the chemotherapeutic potential of gemcitabine in human pancreatic cancer cells - PubMed (2016-01-15) Eugenol, a natural phenolic compound, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the synergistic effect of eugenol and gemcitabine on human pancreatic cancer cells. The combination of eugenol and gemcitabine resulted in a significant inhibition of cell proliferation and induction of apoptosis in pancreatic cancer cells. The synergistic effect was associated with the downregulation of Bcl-2, Bcl-xL, and survivin, and the upregulation of Bax and Bak. In addition, the combination of eugenol and gemcitabine inhibited the activation of NF-κB, a key regulator of cell survival and proliferation. ... (2016-01-15) Eugenol, a natural phenolic compound, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the synergistic effect of eugenol and gemcitabine on human pancreatic cancer cells. ... (2016-01-15) Eugenol is a major component of clove oil and has been used in traditional medicine for its analgesic, antiseptic, and anti-inflammatory properties. Recent studies have shown that eugenol has anticancer activity in various cancer cells, including pancreatic cancer cells. ... (2016-01-15) The combination of eugenol and gemcitabine resulted in a significant inhibition of cell proliferation and induction of apoptosis in pancreatic cancer cells. The synergistic effect was associated with the downregulation of Bcl-2, Bcl-xL, and survivin, and the upregulation of Bax and Bak. ... (2t016-01-15) In addition, the combination of eugenol and gemcitabine inhibited the activation of NF-κB, a key regulator of cell survival and proliferation. These findings suggest that eugenol could be a promising agent for the combination therapy of pancreatic cancer with gemcitabine. 3
[7] Eugenol induces apoptosis in human colon cancer cells via a ROS-mediated mitochondrial pathway - PubMed (2015-01-01) Eugenol, a major component of clove oil, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the apoptotic effect of eugenol on human colon cancer cells and the underlying molecular mechanisms. Eugenol induced apoptosis in a dose- and time-dependent manner in colon cancer cells. Apoptosis was accompanied by the generation of reactive oxygen species (ROS), the disruption of mitochondrial membrane potential (MMP), the release of cytochrome c, and the activation of caspases-3 and -9. ... (2015-01-01) Eugenol, a major component of clove oil, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the apoptotic effect of eugenol on human colon cancer cells and the underlying molecular mechanisms. ... (2015-01-01) Apoptosis was accompanied by the generation of reactive oxygen species (ROS), the disruption of mitochondrial membrane potential (MMP), the release of cytochrome c, and the activation of caspases-3 and -9. Pretreatment with a ROS scavenger, N-acetylcysteine (NAC), attenuated eugenol-induced apoptosis, suggesting that ROS play a critical role in the apoptotic process. ... (2015-01-01) Eugenol induced apoptosis in a dose- and time-dependent manner in colon cancer cells. ... (2015-01-01) These results suggest that eugenol induces apoptosis in human colon cancer cells via a ROS-mediated mitochondrial pathway. 3
[8] this compound inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest - PubMed (2020-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anticancer effect of this compound on human breast cancer cells and the underlying molecular mechanisms. This compound inhibited the growth of breast cancer cells in a dose- and time-dependent manner. This compound induced apoptosis, as evidenced by the increase in the number of apoptotic cells, the activation of caspases-3 and -9, and the cleavage of PARP. This compound also induced G2/M phase cell cycle arrest, which was associated with the downregulation of cyclin B1 and CDK1. ... (2020-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anticancer effect of this compound on human breast cancer cells and the underlying molecular mechanisms. ... (2020-01-01) this compound inhibited the growth of breast cancer cells in a dose- and time-dependent manner. This compound induced apoptosis, as evidenced by the increase in the number of apoptotic cells, the activation of caspases-3 and -9, and the cleavage of PARP. ... (2020-01-01) this compound also induced G2/M phase cell cycle arrest, which was associated with the downregulation of cyclin B1 and CDK1. Furthermore, this compound increased the expression of p53 and p21, and decreased the expression of Bcl-2. ... (2020-01-01) These results suggest that this compound inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. 3
[9] this compound induces apoptosis in human non-small cell lung cancer cells via the mitochondrial- and ER stress-dependent pathways - PubMed (2022-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the apoptotic effect of this compound on human non-small cell lung cancer (NSCLC) cells and the underlying molecular mechanisms. This compound induced apoptosis in a dose- and time-dependent manner in NSCLC cells. Apoptosis was accompanied by the disruption of mitochondrial membrane potential (MMP), the release of cytochrome c, and the activation of caspases-3 and -9. ... (2022-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the apoptotic effect of this compound on human non-small cell lung cancer (NSCLC) cells and the underlying molecular mechanisms. ... (2022-01-01) Apoptosis was accompanied by the disruption of mitochondrial membrane potential (MMP), the release of cytochrome c, and the activation of caspases-3 and -9. In addition, this compound induced endoplasmic reticulum (ER) stress, as evidenced by the upregulation of GRP78 and CHOP, and the activation of caspase-4. ... (2022-01-01) this compound induced apoptosis in a dose- and time-dependent manner in NSCLC cells. ... (2022-01-01) These results suggest that this compound induces apoptosis in human NSCLC cells via the mitochondrial- and ER stress-dependent pathways. 3
[10] Eugenol - an overview | ScienceDirect Topics Eugenol (4-allyl-2-methoxyphenol) is a major component of clove oil and is used as a flavoring agent, fragrance, and antiseptic. Eugenol has been shown to have antioxidant, anti-inflammatory, and anticancer activities. The anticancer activity of eugenol has been attributed to its ability to induce apoptosis and inhibit cell proliferation. ... Eugenol has been shown to induce apoptosis in various cancer cells, including colon, breast, and prostate cancer cells. The pro-apoptotic effect of eugenol is mediated by the generation of reactive oxygen species (ROS), which leads to the disruption of mitochondrial membrane potential and the activation of caspases. ... Eugenol is a phenolic compound that is found in many essential oils, including clove oil, nutmeg oil, and cinnamon oil. It is a colorless to pale yellow oily liquid with a spicy, clove-like odor. Eugenol is used in a variety of products, including perfumes, flavorings, and essential oils. It is also used as a local antiseptic and anesthetic. ... Eugenol has been shown to have antioxidant, anti-inflammatory, and anticancer activities. The antioxidant activity of eugenol is due to its ability to scavenge free radicals. The anti-inflammatory activity of eugenol is due to its ability to inhibit the production of pro-inflammatory cytokines. ... The anticancer activity of eugenol has been attributed to its ability to induce apoptosis and inhibit cell proliferation. 3
[11] this compound induces apoptosis and autophagy in human glioblastoma cells through the inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed (2023-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anticancer effect of this compound on human glioblastoma cells and the underlying molecular mechanisms. This compound inhibited the proliferation of glioblastoma cells in a dose- and time-dependent manner. This compound induced apoptosis, as evidenced by the increase in the number of apoptotic cells, the activation of caspases-3 and -9, and the cleavage of PARP. This compound also induced autophagy, which was characterized by the formation of autophagic vacuoles and the conversion of LC3-I to LC3-II. ... (2023-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anticancer effect of this compound on human glioblastoma cells and the underlying molecular mechanisms. ... (2023-01-01) this compound inhibited the proliferation of glioblastoma cells in a dose- and time-dependent manner. This compound induced apoptosis, as evidenced by the increase in the number of apoptotic cells, the activation of caspases-3 and -9, and the cleavage of PARP. ... (2023-01-01) Furthermore, this compound inhibited the phosphorylation of PI3K, Akt, and mTOR, which are key components of the PI3K/Akt/mTOR signaling pathway. The inhibition of this pathway by this compound was associated with the induction of apoptosis and autophagy. ... (2023-01-01) These results suggest that this compound inhibits the growth of human glioblastoma cells by inducing apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway. 3
Eugenol inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest - PubMed (2013-01-01) Eugenol, a major component of clove oil, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anticancer effect of eugenol on human breast cancer cells and the underlying molecular mechanisms. Eugenol inhibited the growth of breast cancer cells in a dose- and time-dependent manner. Eugenol induced apoptosis, as evidenced by the increase in the number of apoptotic cells, the activation of caspases-3 and -9, and the cleavage of PARP. Eugenol also induced G2/M phase cell cycle arrest, which was associated with the downregulation of cyclin B1 and CDK1. ... (2013-01-01) Eugenol, a major component of clove oil, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anticancer effect of eugenol on human breast cancer cells and the underlying molecular mechanisms. ... (2013-01-01) Eugenol inhibited the growth of breast cancer cells in a dose- and time-dependent manner. Eugenol induced apoptosis, as evidenced by the increase in the number of apoptotic cells, the activation of caspases-3 and -9, and the cleavage of PARP. ... (2013-01-01) Eugenol also induced G2/M phase cell cycle arrest, which was associated with the downregulation of cyclin B1 and CDK1. Furthermore, eugenol increased the expression of p53 and p21, and decreased the expression of Bcl-2. ... (2013-01-01) These results suggest that eugenol inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. 3
This compound inhibits the migration and invasion of human triple-negative breast cancer cells by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway - PubMed (2021-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anti-metastatic effect of this compound on human triple-negative breast cancer (TNBC) cells and the underlying molecular mechanisms. This compound inhibited the migration and invasion of TNBC cells in a dose-dependent manner. This compound also suppressed the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion. ... (2021-01-01) this compound, a natural phenylpropanoid, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anti-metastatic effect of this compound on human triple-negative breast cancer (TNBC) cells and the underlying molecular mechanisms. ... (2021-01-01) this compound inhibited the migration and invasion of TNBC cells in a dose-dependent manner. This compound also suppressed the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion. ... (2021-01-01) These results suggest that this compound inhibits the migration and invasion of human TNBC cells by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway. ... (2021-01-01) Furthermore, this compound inhibited the phosphorylation of focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and Akt, which are upstream regulators of MMP-9. 3
Eugenol inhibits the migration and invasion of human cervical cancer cells by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway - PubMed (2018-01-01) Eugenol, a major component of clove oil, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anti-metastatic effect of eugenol on human cervical cancer cells and the underlying molecular mechanisms. Eugenol inhibited the migration and invasion of cervical cancer cells in a dose-dependent manner. Eugenol also suppressed the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion. ... (2018-01-01) Eugenol, a major component of clove oil, has been shown to have anticancer activity in various cancer cells. In this study, we investigated the anti-metastatic effect of eugenol on human cervical cancer cells and the underlying molecular mechanisms. ... (2018-01-01) Eugenol inhibited the migration and invasion of cervical cancer cells in a dose-dependent manner. Eugenol also suppressed the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion. ... (2018-01-01) Furthermore, eugenol inhibited the phosphorylation of focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and Akt, which are upstream regulators of MMP-9. These results suggest that eugenol inhibits the migration and invasion of human cervical cancer cells by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway. ... (2018-01-01) These results suggest that eugenol inhibits the migration and invasion of human cervical cancer cells by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway. 12 comparison guide provides a statistical analysis of the bioactivity of this compound compared to existing structurally similar compounds, eugenol and safrole. The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.
Comparative Bioactivity Data
The following table summarizes the key bioactivity data for this compound, eugenol, and safrole across different assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Bioactivity | Cell Line | IC50 (µM) | Reference |
| This compound | Anticancer | DU145 (Prostate) | 16.52 | [2] |
| PC3 (Prostate) | 19.32 | [2] | ||
| Eugenol | Anticancer | Pancreatic Cancer Cells | Varies | [6] |
| Breast Cancer Cells | Varies | |||
| Colon Cancer Cells | Varies | [7] | ||
| Safrole | Anticancer | Ca9-22 (Oral) | 250-500 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, eugenol, or safrole) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. The principle of the DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
DPPH Solution: Prepare a 200 µM solution of DPPH in a suitable solvent like ethanol or methanol.
-
Reaction: Mix 100 µL of the sample extract with 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture for 30 minutes at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 517 nm. The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Radical Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Anti-inflammatory Activity Assay (Nitric Oxide (NO) Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 4 × 10^5 cells/well and pre-culture for 24 hours.
-
Compound Treatment and Stimulation: Treat the cells with the test compounds in the presence of 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the supernatant and measure the nitrite level using the Griess reagent system.
-
Absorbance Reading: Determine the absorbance at 540 nm with a microplate reader. The nitrite concentration is extrapolated from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
This compound's Anticancer Mechanism
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[2][8] In human prostate cancer cells, this compound treatment leads to an increase in the expression of the p53 tumor suppressor protein.[2] This, in turn, upregulates its downstream targets like p21 (which controls cell cycle) and Bax (which promotes apoptosis).[2] This activation of the p53-dependent pathway ultimately leads to the activation of caspases-3 and -9, key executioners of apoptosis.[2] In human breast cancer cells, this compound induces apoptosis and G2/M phase cell cycle arrest.[8] Furthermore, in human glioblastoma cells, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, leading to apoptosis and autophagy.[11] In triple-negative breast cancer cells, this compound has been shown to suppress cell migration and invasion by inhibiting the FAK/PI3K/Akt/MMP-9 signaling pathway. Similarly, it induces apoptosis in non-small cell lung cancer cells through mitochondrial and ER stress-dependent pathways.[9]
Caption: this compound's anticancer signaling pathways.
Eugenol's Anticancer and Anti-inflammatory Mechanisms
Eugenol, a major component of clove oil, exhibits anticancer properties by inducing apoptosis in various cancer cell lines, including breast, colon, and pancreatic cancer.[6][7][10] The pro-apoptotic effect of eugenol is often mediated by the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential and subsequent activation of caspases.[7][10] In breast cancer cells, eugenol also induces cell cycle arrest at the G2/M phase. Furthermore, eugenol can inhibit the migration and invasion of cervical cancer cells by suppressing the FAK/PI3K/Akt/MMP-9 signaling pathway. In addition to its anticancer effects, eugenol possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Caption: Eugenol's anticancer and anti-inflammatory pathways.
Safrole's Anticancer Mechanism
Safrole, a natural phenylpropanoid, has demonstrated anticancer effects in human oral cancer cells by inducing S-phase cell cycle arrest and apoptosis. The induction of apoptosis by safrole is associated with the activation of caspase-3, -8, and -9. It also increases the expression of pro-apoptotic proteins like Fas, FasL, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. Furthermore, safrole's mechanism involves the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway.
Caption: Safrole's anticancer signaling pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the bioactivity of compounds like this compound.
Caption: General workflow for bioactivity screening.
References
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 10. 2.6. Pro-Inflammatory Inhibition Activity Assay [bio-protocol.org]
- 11. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Head-to-Head Comparison of Isoelemicin Extraction Methods
For researchers, scientists, and drug development professionals seeking to isolate isoelemicin, a phenylpropanoid with significant therapeutic potential, selecting the optimal extraction method is a critical first step. This guide provides a head-to-head comparison of three leading extraction techniques: traditional Steam Distillation (SD), modern Microwave-Assisted Hydrodistillation (MAHD), and green Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2). The following sections present a detailed analysis of their performance based on available experimental data, complete with comprehensive protocols and workflow visualizations to aid in your selection process.
Data Summary
| Parameter | Steam Distillation (SD) | Microwave-Assisted Hydrodistillation (MAHD) | Supercritical Fluid Extraction (SFE-CO2) |
| This compound/Elemicin Yield | (E)-Isoelemicin: 20% (in root oil of A. canadense)[1] trans-Isoelemicin: 19.85% (in essential oil of A. balansae)[2] Elemicin: 77.20% (in essential oil of A. cordifolium)[3] | Data not available for specific this compound yield. | Data not available for specific this compound yield. |
| Total Essential Oil Yield | 1.30% - 1.96% (from fresh rhizomes and roots of A. canadense)[1] | 2.42% (from roots and rhizomes of A. heterotropoides) | Data not available for total essential oil yield. |
| Extraction Time | ~3 hours | 28 minutes | Variable (typically 30 min - 2 hours) |
| Purity of Extract | Contains a complex mixture of volatile compounds. | Can provide a higher content of oxygenated compounds. | Highly selective, yielding a purer extract with minimal solvent residue.[4] |
| Solvent Consumption | Water | Water | Recyclable CO2 (co-solvent may be used) |
| Energy Consumption | High | Moderate | High (due to high pressure) |
| Environmental Impact | Low (water is the solvent) | Low (reduced time and energy) | Green (non-toxic, recyclable CO2)[4] |
Note: The yields of this compound and elemicin are presented as a percentage of the total essential oil extracted. The variation in this compound/elemicin content across different Asarum species is significant.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.
Steam Distillation (SD)
Steam distillation is a traditional method for extracting essential oils from plant materials. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Materials:
-
Dried and powdered rhizomes and roots of Asarum sp.
-
Distilled water
-
Steam distillation apparatus (still, condenser, receiving flask)
-
Heating mantle
Procedure:
-
Place the powdered Asarum material into the still.
-
Add distilled water to the still, ensuring the plant material is fully submerged.
-
Heat the still using the heating mantle to generate steam.
-
The steam will pass through the plant material, carrying the volatile essential oils.
-
The steam and essential oil vapor mixture is then passed through a condenser.
-
The condensate, a mixture of water and essential oil, is collected in a receiving flask.
-
The essential oil, being less dense than water, will form a layer on top and can be separated.
-
The extraction is typically carried out for 3 hours.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a modern extraction technique that combines microwave heating with hydrodistillation. The microwave energy rapidly heats the water within the plant cells, causing them to rupture and release the essential oils more efficiently.
Materials:
-
Dried and powdered rhizomes and roots of Asarum heterotropoides
-
Distilled water
-
Microwave extraction system equipped with a hydrodistillation setup
-
Glass beads (optional, as packing material)
Procedure:
-
Place the powdered Asarum material into the extraction vessel of the microwave system.
-
Add distilled water at a liquid-to-solid ratio of 11 mL/g.
-
Set the microwave power to 550 W and the irradiation time to 28 minutes.
-
The microwave energy will heat the mixture, and the resulting steam and essential oil vapor will be condensed and collected.
-
The essential oil can be separated from the aqueous layer.
Supercritical Fluid Extraction (SFE-CO2)
SFE is a green extraction technology that utilizes a supercritical fluid, typically carbon dioxide, as the solvent.[4] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Materials:
-
Dried and powdered rhizomes and roots of Asarum heterotropoides
-
Supercritical fluid extraction system
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol, optional)
Procedure:
-
The powdered Asarum material is packed into the extraction vessel.
-
The system is pressurized with CO2 to the desired supercritical state (e.g., 200 bar).
-
The temperature of the extraction vessel is raised to the desired level (e.g., 50°C).
-
The supercritical CO2 is passed through the extraction vessel, dissolving the this compound and other essential oil components.
-
The CO2, now containing the extracted compounds, is passed into a separator where the pressure is reduced.
-
The reduction in pressure causes the CO2 to return to a gaseous state, and the extracted oil precipitates and is collected.
-
The gaseous CO2 can be recycled back into the system.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical composition of essential oil from some species of Asarum L. genus in Vietnam | Academia Journal of Biology [vjs.ac.vn]
- 3. mdpi.com [mdpi.com]
- 4. essential-oils-analysis-i-evaluation-of-essential-oils-composition-using-both-gc-and-ms-fingerprints - Ask this paper | Bohrium [bohrium.com]
Validating the Mechanism of Action of Isoelemicin in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoelemicin, a phenylpropanoid found in various essential oils, has garnered interest for its potential anticancer properties. This guide provides a comparative analysis of the proposed mechanism of action of this compound against established chemotherapeutic agents, cisplatin and doxorubicin. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its close structural analog, eugenol, as a representative phenylpropanoid. This document summarizes key performance indicators such as cell viability, apoptosis induction, cell cycle arrest, and reactive oxygen species (ROS) generation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and validation.
Comparative Performance Data
The following tables summarize the in vitro efficacy of eugenol (as a proxy for this compound), cisplatin, and doxorubicin across various cancer cell lines. These values are indicative and can vary based on experimental conditions.
Table 1: Cell Viability (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| Eugenol | Human Leukemia (HL-60) | 23.7 | [1] |
| Human Histiocytic Lymphoma (U-937) | 39.4 | [1] | |
| Human Hepatocellular Carcinoma (HepG2) | 118.6 | [1] | |
| Human Colon Carcinoma (SNU-C5) | 129.4 | [1] | |
| Human Breast Adenocarcinoma (MCF-7) | 1.5 | [2] | |
| Human Breast Adenocarcinoma (MDA-MB-231) | 1.7 | [2] | |
| Human Breast Adenocarcinoma (T47-D) | 0.9 | [2] | |
| Cisplatin | Human Ovarian Adenocarcinoma (A2780) | 1.1 | [3] |
| Cisplatin-resistant Ovarian Cancer (A2780cis) | 11 | [3] | |
| Human Colon Carcinoma (HCT116) | 21 | [3] | |
| Human Lung Carcinoma (A549) | 9 | [3] | |
| Human Breast Adenocarcinoma (MDA-MB-231) | 15 | [3] | |
| Doxorubicin | Human Bladder Cancer (BFTC-905) | 2.26 | [4] |
| Human Breast Adenocarcinoma (MCF-7) | 2.50 | [4] | |
| Human Skin Melanoma (M21) | 2.77 | [4] | |
| Human Cervical Carcinoma (HeLa) | 2.92 | [4] | |
| Human Bladder Cancer (UMUC-3) | 5.15 | [4] | |
| Human Hepatocellular Carcinoma (HepG2) | 12.18 | [4] |
Table 2: Apoptosis Induction
| Compound | Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) | Citation |
| Eugenol | Human Breast Adenocarcinoma (MCF-7) | 2 | ~80 | [2] |
| Human Breast Adenocarcinoma (MDA-MB-231) | 2 | ~80 | [2] | |
| Human Breast Adenocarcinoma (T47-D) | 2 | ~65 | [2] | |
| Cisplatin | N/A | N/A | N/A | |
| Doxorubicin | Human Breast Adenocarcinoma (MCF-7) | 0.8 | 13.75 | [5] |
Table 3: Cell Cycle Arrest
| Compound | Cancer Cell Line | Concentration | Effect | Citation |
| Eugenol | Human Melanoma (G361) | Not Specified | S phase arrest | [4] |
| HER2 non-overexpressing Breast Cancer (MCF-10AT) | 80 µM | S-phase arrest | [6] | |
| Cisplatin | N/A | N/A | N/A | |
| Doxorubicin | Human Breast Adenocarcinoma (MCF-7) | 0.8 µM | G2/M arrest (36.32%) | [5] |
| Human Breast Adenocarcinoma (MDA-MB-231) | 0.8 µM | G2/M arrest (45.67%) | [5] |
Table 4: Reactive Oxygen Species (ROS) Generation
| Compound | Cancer Cell Line | Effect on ROS Levels | Citation |
| Eugenol | Human Leukemia (HL-60) | Increased | [1] |
| Human Melanoma (B16) | Increased | [7] | |
| Pancreatic Cancer (PANC-1) | Increased | [8] | |
| Cisplatin | Various Cancer Cells | Increased | [9] |
| Doxorubicin | Various Cancer Cells | Increased | [9] |
Mechanism of Action Overview
This compound (represented by Eugenol)
Eugenol, as a proxy for this compound, appears to exert its anticancer effects through a multi-faceted approach:
-
Induction of Apoptosis: Eugenol has been shown to induce programmed cell death in various cancer cell lines.[1][7] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[4]
-
Cell Cycle Arrest: By interfering with the expression of key cell cycle regulatory proteins, eugenol can halt the progression of the cell cycle, typically in the S or G2/M phase, thereby inhibiting cancer cell proliferation.[4][6]
-
Generation of Reactive Oxygen Species (ROS): Eugenol can increase the intracellular levels of ROS.[1][7] While low levels of ROS can promote cancer growth, high levels can induce oxidative stress and lead to cell death.[9]
-
Modulation of Signaling Pathways: Eugenol has been reported to modulate several key signaling pathways involved in cancer progression, including the NF-κB and PI3K/Akt pathways.[1]
Cisplatin
Cisplatin is a platinum-based chemotherapeutic that primarily functions by cross-linking with DNA. This leads to DNA damage, inhibition of DNA synthesis and replication, and ultimately triggers apoptosis.[9]
Doxorubicin
Doxorubicin is an anthracycline antibiotic with a multi-modal mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription. It also generates reactive oxygen species, leading to oxidative stress and cellular damage.[4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound (Eugenol)
Caption: Proposed mechanism of this compound (eugenol).
General Experimental Workflow for In Vitro Validation
Caption: General workflow for in vitro validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or doxorubicin for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in a solution containing Propidium Iodide and RNase A and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Intracellular ROS Detection (DCFH-DA Assay)
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Analysis: Measure the fluorescence intensity of the oxidized product (DCF) using a fluorescence microplate reader or visualize the cells under a fluorescence microscope. Flow cytometry can also be used for quantitative analysis.
Conclusion
The available data on eugenol suggests that this compound likely exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species, potentially through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. In comparison to the well-established mechanisms of cisplatin (DNA cross-linking) and doxorubicin (topoisomerase II inhibition and ROS generation), this compound appears to have a more pleiotropic effect, targeting multiple cellular processes.
Further direct experimental validation of this compound's mechanism of action is crucial. The protocols and comparative data provided in this guide offer a framework for researchers to systematically investigate the anticancer potential of this promising natural compound. The exploration of its specific molecular targets and its efficacy in combination with existing chemotherapies warrants future investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S Phase Cell Cycle Arrest and Apoptosis is Induced by Eugenol in G361 Human Melanoma Cells -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 5. Anticancer Properties of Eugenol | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NOX4 activation is involved in ROS-dependent Jurkat T-cell death induced by Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative toxicological assessment of isoelemicin and safrole.
A Comparative Toxicological Assessment of Isoelemicin and Safrole: A Guide for Researchers
This guide provides a detailed comparative toxicological assessment of this compound and safrole, two structurally related alkenylbenzenes found in various plants and essential oils. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their toxicological profiles, supported by experimental data and detailed methodologies.
Introduction
Safrole and this compound are naturally occurring compounds with a history of use in flavorings and traditional medicine. However, concerns about their potential toxicity, particularly carcinogenicity, have led to restrictions on their use in food and other consumer products. Safrole is classified as "reasonably anticipated to be a human carcinogen"[1][2]. While structurally similar, this compound's toxicological profile is less characterized, necessitating a comparative analysis to understand its potential health risks.
Comparative Toxicological Data
The following table summarizes the key toxicological findings for this compound and safrole based on available experimental data.
| Toxicological Endpoint | This compound | Safrole |
| Cytotoxicity | Exhibits cytotoxic effects, particularly after metabolic activation[3][4]. | Shows dose- and time-dependent cytotoxicity in various cell lines, including HepG2[5]. |
| Genotoxicity | Limited direct data, but its metabolic activation pathway suggests a potential for genotoxicity[4][6]. | Considered genotoxic[7]. It and its metabolites can form DNA adducts[7][8]. Safrole itself was negative in some microbial reversion assays without metabolic activation[9][10]. |
| Carcinogenicity | Data is not as extensive as for safrole, but structural similarities and metabolic pathways suggest a carcinogenic potential[11]. | Classified as a weak hepatocarcinogen in rodents, causing liver tumors[1][2][12]. |
| Metabolic Activation | Undergoes 1'-hydroxylation by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP3A4) to form reactive metabolites[3][4][13]. | Requires metabolic activation to exert its toxic effects[7]. The primary pathway involves 1'-hydroxylation by CYPs (mainly CYP2A6), followed by sulfation to a reactive electrophile that can bind to DNA[7][14][15]. |
Detailed Toxicological Profiles
Safrole
Safrole (5-(2-propenyl)-1,3-benzodioxole) is a well-studied compound found in sassafras, nutmeg, and other plants[2][16]. Its use as a food additive has been banned in many countries due to its carcinogenic properties[2][12].
Mechanism of Toxicity: The toxicity of safrole is primarily mediated through its metabolic activation in the liver[7]. Cytochrome P450 enzymes, particularly CYP2A6, hydroxylate the allyl side chain to form 1'-hydroxysafrole[14][15]. This intermediate is then converted by sulfotransferases to the highly reactive 1'-sulfoxysafrole, which can form covalent adducts with DNA and proteins, leading to mutations and initiating carcinogenesis[7][8]. Another metabolite, safrole-2',3'-oxide, is also mutagenic[5].
Carcinogenicity: Numerous studies in rodents have demonstrated that oral administration of safrole leads to the development of liver tumors, including hepatocellular carcinomas[1][2].
This compound
This compound is a structural isomer of elemicin, another alkenylbenzene[11]. Information on its toxicology is less comprehensive than for safrole.
Mechanism of Toxicity: Similar to other alkenylbenzenes like safrole and elemicin, this compound is expected to undergo metabolic activation to exert toxic effects[11]. The key step is the 1'-hydroxylation of the side chain, a reaction catalyzed by CYP enzymes[3][4]. While specific data on this compound is sparse, studies on the related compound elemicin show involvement of CYP1A1, CYP1A2, and CYP3A4 in this activation step[3][13]. The resulting reactive metabolites are capable of inducing cytotoxicity[6].
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[17].
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and incubate overnight to allow for attachment[18].
-
Compound Treatment: Treat the cells with various concentrations of this compound or safrole (dissolved in a suitable solvent like DMSO) for 24 or 48 hours[19]. Include a vehicle control and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[17][18]. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals[17][19].
-
Absorbance Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm[17].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells[19].
Genotoxicity Assessment: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells[20][21].
Protocol:
-
Cell Preparation: After treating cells with the test compounds, harvest the cells and resuspend them in low-melting-point agarose at 37°C[20].
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal-melting-point agarose and allow it to solidify[20].
-
Cell Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids[20][22].
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind. This step is crucial for detecting single-strand breaks[23].
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet" shape[20][22].
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The extent of DNA migration (comet tail length and intensity) is proportional to the amount of DNA damage[5].
Visualizations
The following diagrams illustrate key pathways and workflows related to the toxicology of this compound and safrole.
Caption: Metabolic activation pathway of Safrole leading to DNA adduct formation.
Caption: Postulated metabolic activation pathway of this compound.
Caption: General experimental workflow for the Comet assay.
Conclusion
Safrole is a well-documented genotoxic hepatocarcinogen that requires metabolic activation to exert its effects. While comprehensive toxicological data for this compound is lacking, its structural similarity to safrole and related alkenylbenzenes, along with evidence of metabolic activation by CYP enzymes, suggests a potential for similar toxicological outcomes, including cytotoxicity and genotoxicity. Further research, particularly long-term carcinogenicity studies and detailed genotoxicity assays, is necessary to fully elucidate the risk profile of this compound and establish safe exposure limits. This comparative guide highlights the importance of considering metabolic activation pathways when assessing the toxicity of naturally occurring compounds.
References
- 1. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safrole - Wikipedia [en.wikipedia.org]
- 8. The metabolic activation of the carcinogen 1'-hydroxysafrole in vivo and in vitro and the electrophilic reactivities of possible ultimate carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Genotoxicity of safrole-related chemicals in microbial test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. research.wur.nl [research.wur.nl]
- 16. Nutmeg - Wikipedia [en.wikipedia.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. 2.9. MTT Assay and LDH Analysis [bio-protocol.org]
- 20. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 21. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 23. gov.uk [gov.uk]
Benchmarking the synthetic efficiency of different isoelemicin synthesis routes.
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful project outcomes. This guide provides a comparative analysis of two primary synthetic routes to isoelemicin, a naturally occurring phenylpropene with diverse biological activities. By presenting key performance indicators such as overall yield and step count, alongside detailed experimental protocols, this document aims to inform strategic decisions in synthetic route selection.
The synthesis of this compound (1,2,3-trimethoxy-5-(1-propenyl)benzene) can be approached through various chemical strategies. This guide focuses on two prominent methods: the isomerization of the readily available allylbenzene isomer, elemicin, and a multi-step de novo synthesis commencing from 3,4,5-trimethoxybenzaldehyde. Each route presents a distinct balance of efficiency, atom economy, and procedural complexity.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Isomerization of Elemicin | Route 2: De Novo Synthesis via Wittig Reaction |
| Starting Material | Elemicin | 3,4,5-Trimethoxybenzaldehyde |
| Key Transformation | Double bond isomerization | Wittig reaction |
| Number of Steps | 1 | 2 |
| Overall Yield | High (typically >90%) | Moderate (typically 60-70%) |
| Atom Economy | Excellent | Good |
| Reagents | Potassium tert-butoxide, DMSO | Ethyltriphenylphosphonium bromide, n-Butyllithium, THF |
Logical Workflow of this compound Synthesis Routes
The diagram below illustrates the logical flow and relationship between the two discussed synthetic pathways to this compound.
Detailed Experimental Protocols
Route 1: Isomerization of Elemicin
This single-step route offers a highly efficient conversion of the allylbenzene, elemicin, to the more thermodynamically stable propenylbenzene, this compound. The use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent is a common and effective method.
Experimental Protocol:
-
To a solution of elemicin (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), potassium tert-butoxide (3 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
-
Further purification, if necessary, can be achieved by column chromatography on silica gel.
Route 2: De Novo Synthesis via Wittig Reaction
This two-step route constructs the this compound molecule from a simpler aromatic aldehyde precursor. It involves the formation of a phosphonium ylide followed by its reaction with 3,4,5-trimethoxybenzaldehyde.
Experimental Protocol:
Step 1: Preparation of the Phosphonium Ylide
-
Ethyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.1 equivalents, typically as a solution in hexanes) is added dropwise to the suspension. The formation of the ylide is indicated by the development of a characteristic orange-red color.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
Step 2: Wittig Reaction
-
A solution of 3,4,5-trimethoxybenzaldehyde (1 equivalent) in anhydrous THF is added dropwise to the freshly prepared phosphonium ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.
-
After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.
Signaling Pathway and Experimental Workflow Visualization
The following diagram provides a visual representation of the decision-making process and experimental workflow for choosing a synthetic route for this compound based on starting material availability.
Safety Operating Guide
Essential Guide to the Proper Disposal of Isoelemicin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed procedural information for the proper disposal of isoelemicin, a naturally occurring phenylpropanoid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on information for the closely related and more extensively studied compound, elemicin, as well as general best practices for chemical waste management.
Immediate Safety and Disposal Procedures
This compound should be handled as a potentially hazardous chemical. Adherence to your institution's specific environmental health and safety (EHS) guidelines is crucial. The following steps provide a general operational plan for its disposal.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Segregation and Collection Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Do not mix this compound waste with other solvent or aqueous waste streams unless explicitly permitted by your EHS department.
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), in a designated hazardous waste container.
Step 3: Waste Container Management
-
Use a container that is compatible with this compound. A glass bottle with a secure screw cap is generally appropriate.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.
Step 4: Requesting Waste Pickup
-
Once the waste container is nearly full (typically around 80% capacity to allow for expansion), arrange for its collection by your institution's EHS or hazardous waste management team.
-
Follow your facility's specific procedures for requesting a waste pickup, which may involve an online system or a formal written request.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which can be useful for safety and handling considerations.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Boiling Point (estimated) | 306.00 to 307.00 °C at 760.00 mm Hg |
| Water Solubility (estimated) | 155.4 mg/L at 25 °C |
| logP (o/w) (estimated) | 2.810 |
Experimental Protocol and Visualization
Understanding the metabolic fate of compounds like this compound is crucial in drug development and toxicology. A key metabolic process for related alkenylbenzenes is 1'-hydroxylation, which is considered a metabolic activation step that can lead to toxicity.[1]
Conceptual Experimental Workflow: In Vitro Metabolic Activation
This protocol outlines a conceptual workflow to study the in vitro metabolic activation of this compound using liver microsomes, which contain the cytochrome P450 enzymes responsible for such reactions.
-
Preparation of Liver Microsomes:
-
Homogenize liver tissue from a relevant species (e.g., rat, human) in a buffered solution.
-
Centrifuge the homogenate at low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction.
-
Resuspend the microsomes in a suitable buffer and determine the protein concentration.
-
-
Incubation with this compound:
-
In a reaction vessel, combine the liver microsomes, a buffered solution, and an NADPH-generating system (cofactor for P450 enzymes).
-
Initiate the reaction by adding a known concentration of this compound.
-
Incubate the mixture at 37°C for a specified time period.
-
-
Sample Quenching and Extraction:
-
Stop the reaction by adding a quenching solvent, such as a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Collect the supernatant containing the metabolites.
-
-
Analysis of Metabolites:
-
Analyze the supernatant using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of hydroxylated metabolites, such as 1'-hydroxythis compound.
-
Diagram: Metabolic Activation Pathway
The following diagram illustrates the logical relationship in the metabolic activation of an alkenylbenzene like this compound.
Caption: Conceptual workflow of this compound's metabolic activation.
References
Essential Safety and Logistical Information for Handling Isoelemicin
Personal Protective Equipment (PPE) and Safety Measures
When handling isoelemicin, a comprehensive approach to personal and environmental safety is essential. The following table summarizes the required personal protective equipment.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which may cause irritation or allergic reactions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To minimize inhalation of any vapors or aerosols. A respirator may be required for large quantities or in case of spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this document and any available safety information for similar compounds.
-
Don Appropriate PPE: Wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Prepare Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Handling:
-
Weighing and Measuring: Handle solid this compound with care to avoid generating dust. If it is a liquid, avoid splashing.
-
Performing the Experiment: Keep containers closed when not in use. Avoid direct contact and inhalation.
3. Cleanup and Disposal:
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent and then soap and water.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be considered hazardous waste.
-
Disposal:
-
Solid and Liquid Waste: Collect all this compound-contaminated waste in a clearly labeled, sealed container.
-
Empty Containers: Rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
